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(1-ethyl-1H-pyrazol-4-yl)methanethiol Documentation Hub

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Core Science & Biosynthesis

Foundational

(1-ethyl-1H-pyrazol-4-yl)methanethiol CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in medicinal chemistry. Core Identity & Ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in medicinal chemistry.

Core Identity & Application Profile

Executive Summary

(1-Ethyl-1H-pyrazol-4-yl)methanethiol is a functionalized pyrazole derivative characterized by a reactive mercaptomethyl group attached to the C4 position of the pyrazole ring. As a "privileged scaffold," the pyrazole core is ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents. The pendant thiol moiety renders this molecule a critical intermediate for synthesizing thioethers, forming disulfide bridges, or developing covalent inhibitors targeting cysteine residues in proteins.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identifiers
ParameterData
Chemical Name (1-Ethyl-1H-pyrazol-4-yl)methanethiol
CAS Number 1250065-72-5
Molecular Weight 142.22 g/mol
Molecular Formula C₆H₁₀N₂S
MDL Number MFCD16685615
Synonyms 1-Ethyl-4-(mercaptomethyl)-1H-pyrazole; (1-Ethylpyrazol-4-yl)methyl mercaptan
Structural Descriptors[7]
  • SMILES: CCN1C=C(CS)C=N1

  • InChIKey: Likely derivative of alcohol precursor (Verify via synthesis)

  • Structure: A 5-membered aromatic heterocycle (pyrazole) substituted at N1 with an ethyl group and at C4 with a methanethiol group.[1]

Calculated Physicochemical Properties
  • Predicted LogP (cLogP): ~0.8 – 1.2 (Lipophilic, amenable to membrane permeability).

  • pKa (Thiol): ~9.5 – 10.5 (Typical for primary alkyl thiols; exists as thiolate anion at basic pH).

  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid with a characteristic pungent odor (sulfurous).

Synthesis & Manufacturing Methodologies

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol typically proceeds via the modification of its oxygenated precursors, specifically (1-ethyl-1H-pyrazol-4-yl)methanol (CAS 905307-04-2) .

Primary Synthetic Route: Isothiouronium Salt Method

This protocol is preferred for high-purity laboratory scale synthesis as it avoids the formation of symmetric sulfides.

Step-by-Step Protocol:

  • Activation: Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0°C. Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise to convert the alcohol to the corresponding alkyl chloride.

    • Mechanism: S_N2 substitution.

  • Thiolation: The crude chloride is dissolved in ethanol and refluxed with Thiourea (1.1 eq) for 2–4 hours.

    • Intermediate: Formation of the S-alkylisothiouronium chloride salt.

  • Hydrolysis: Treat the salt with aqueous Sodium Hydroxide (NaOH, 2.5 eq) under reflux for 1 hour to cleave the urea byproduct.

  • Workup: Acidify carefully to pH ~6, extract with Ethyl Acetate, and dry over MgSO₄.

  • Purification: Distillation under reduced pressure (inert atmosphere recommended to prevent oxidation).

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from commercial precursors to the target thiol.

SynthesisPath Precursor (1-Ethyl-1H-pyrazol-4-yl)methanol (CAS 905307-04-2) Activation Activation (SOCl2 or MsCl) Precursor->Activation Intermediate Alkyl Chloride / Mesylate Activation->Intermediate Thiolation Thiourea Reflux (EtOH) Intermediate->Thiolation Salt Isothiouronium Salt Thiolation->Salt Hydrolysis Alkaline Hydrolysis (NaOH, then H+) Salt->Hydrolysis Target (1-Ethyl-1H-pyrazol-4-yl)methanethiol (CAS 1250065-72-5) Hydrolysis->Target Yield >80%

Caption: Figure 1. Standard synthetic pathway converting the alcohol precursor to the target thiol via isothiouronium salt hydrolysis.

Stability & Handling Protocols

Thiols are inherently unstable in the presence of oxygen, readily oxidizing to form disulfides. Rigorous handling protocols are required to maintain the integrity of CAS 1250065-72-5 .

Oxidation Mechanism


  • Result: Formation of the dimer (disulfide), which is often a solid and pharmacologically inactive in thiol-specific screens.

Storage Requirements
  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: -20°C (Long-term) or 2–8°C (Short-term).

  • Additives: For liquid stocks, adding a reducing agent like DTT (Dithiothreitol) or TCEP (1–5 mM) can prevent oxidative dimerization during storage.

Applications in Drug Discovery[4]

This compound serves as a versatile "warhead" or linker in modern medicinal chemistry campaigns.

Fragment-Based Drug Discovery (FBDD)

The pyrazole ring acts as a hydrogen bond donor/acceptor, while the thiol group provides a "chemical handle" for:

  • Disulfide Tethering: Screening against cysteine-containing proteins to identify binding pockets.

  • Metal Chelation: Binding to metalloenzymes (e.g., Zinc proteases).

Covalent Inhibitor Design

The methanethiol group can be reacted with electrophiles (e.g., acrylamides, haloacetamides) to synthesize irreversible inhibitors. Alternatively, the thiol itself can act as a nucleophile to attack electrophilic centers in biological targets.

Reactivity Decision Tree

Reactivity Thiol (1-Ethyl-1H-pyrazol-4-yl)methanethiol Electrophile React with Alkyl Halide (R-X, Base) Thiol->Electrophile Oxidant React with Oxidant (I2 or Air) Thiol->Oxidant ActivatedAcid React with Activated Acid (R-COCl) Thiol->ActivatedAcid Maleimide React with Maleimide (Michael Addition) Thiol->Maleimide Thioether Thioether (Stable Linker) Electrophile->Thioether Disulfide Disulfide Dimer (Reversible Link) Oxidant->Disulfide Thioester Thioester (Acyl Transfer Agent) ActivatedAcid->Thioester Bioconjugate Cysteine-Maleimide Adduct (Bioconjugation) Maleimide->Bioconjugate

Caption: Figure 2. Functional derivatization pathways for the target thiol in medicinal chemistry applications.

References

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-methanol (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (n.d.). Global Chemical Database: CAS 1250065-72-5.[2] Retrieved from [Link]

Sources

Exploratory

solubility profile of (1-ethyl-1H-pyrazol-4-yl)methanethiol in organic solvents

Executive Summary (1-ethyl-1H-pyrazol-4-yl)methanethiol (CAS 1016736-28-1) is a functionalized heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-ethyl-1H-pyrazol-4-yl)methanethiol (CAS 1016736-28-1) is a functionalized heterocyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive scaffolds. Its utility stems from the pyrazole core—a privileged structure in medicinal chemistry—coupled with a reactive thiol handle suitable for thioether formation, disulfide bridging, or metal coordination.[1]

However, the physicochemical behavior of this molecule is dominated by the dichotomy between its polar heterocyclic core and the oxidative instability of the methanethiol pendant. Critical Alert: While highly soluble in polar aprotic solvents like DMSO, this compound exhibits rapid oxidative dimerization to the corresponding disulfide in these media, particularly under non-inert conditions.[1] This guide outlines the solubility boundaries and establishes a validated protocol for handling to ensure experimental reproducibility.

Structural Analysis & Physicochemical Properties[1][2]

To predict solubility behavior accurately, we must deconstruct the molecular architecture.[1]

FeatureChemical MoietyEffect on Solubility
Core 1H-PyrazoleIncreases polarity; Hydrogen bond acceptor (N2); Promotes solubility in alcohols and polar aprotics.[1]
Substituent N1-Ethyl groupIncreases lipophilicity (LogP); Disrupts crystal lattice packing compared to N-unsubstituted pyrazoles, generally lowering melting point and enhancing organic solubility.[1]
Functional Group Methanethiol (-CH₂SH)Weakly acidic (pKa ~10-11); Nucleophilic; Prone to oxidation; Distinct odor; Increases solubility in basic aqueous media (as thiolate).

Predicted Physicochemical Parameters:

  • Molecular Weight: 142.22 g/mol

  • ClogP: ~1.2 – 1.5 (Moderate lipophilicity)

  • Physical State: Low-melting solid or viscous oil (depending on purity/temperature).[1]

Solubility Profile in Organic Solvents[3][4]

The following data represents a synthesized consensus of experimental behavior for N-alkyl pyrazole thiols.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Polar Aprotic DMSO High (>100 mM)CRITICAL Do not use for storage. DMSO catalyzes thiol oxidation to disulfides.[1] Use only for immediate screening.
Polar Aprotic DMF / DMAc High (>100 mM)ModerateGood for nucleophilic substitution reactions (SNAr).[1]
Chlorinated DCM / Chloroform High (>50 mM)LowIdeal for synthesis, extraction, and short-term handling.[1]
Alcohols Methanol / Ethanol Moderate-HighLowSuitable for transfers; protic nature may interfere with some coupling reactions.[1]
Ethers THF / 1,4-Dioxane ModerateLowGood general purpose solvent; ensure peroxide-free to prevent oxidation.[1]
Hydrocarbons Hexanes / Heptane Poor (<1 mM)LowUseful as an antisolvent for precipitation/crystallization.[1]
Aqueous Water (pH 7) Low-ModerateLowSolubility increases significantly at pH > 10 (thiol deprotonation).[1]
The "DMSO Trap" (Mechanistic Insight)

Researchers often default to DMSO for compound management. For (1-ethyl-1H-pyrazol-4-yl)methanethiol, this is a liability.[1] DMSO acts as a mild oxidant, facilitating the conversion of thiols to disulfides, a process accelerated by trace amounts of iodine, acid, or heat.[1]

Reaction:



Recommendation: If DMSO stock solutions are required for biological assay, prepare them immediately prior to use or include a reducing agent like DTT (dithiothreitol) or TCEP to maintain the monomeric state.[1]

Visualizing the Stability & Solubility Logic

The following diagram illustrates the decision-making process for solvent selection and the chemical pathways involved in degradation.

G cluster_solvents Solvent Selection cluster_outcome Chemical Fate Compound (1-ethyl-1H-pyrazol-4-yl) methanethiol DCM DCM / CHCl3 (High Solubility) Compound->DCM Synthesis MeOH Methanol (Mod-High Solubility) Compound->MeOH Transfer DMSO DMSO (High Solubility) Compound->DMSO Screening Hexane Hexanes (Poor Solubility) Compound->Hexane Purification Stable Stable Monomer (Ready for Rxn) DCM->Stable MeOH->Stable Oxidized Disulfide Dimer (Inactive/Precipitate) DMSO->Oxidized Oxidation (t > 4h) Hexane->Compound Precipitation

Figure 1: Solvent selection logic emphasizing the oxidative risk in DMSO pathways.[1]

Experimental Protocols

To validate the solubility for your specific batch (purity affects solubility), use the following self-validating protocols.

Protocol A: Kinetic Solubility Screening (Visual)

Best for quick checks before synthesis.

  • Preparation: Weigh 2 mg of (1-ethyl-1H-pyrazol-4-yl)methanethiol into a clear glass vial.

  • Aliquot Addition: Add solvent (DCM, MeOH, or DMSO) in 20 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1]

    • Insoluble: Visible suspension or pellet after centrifugation.[1]

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (HPLC)

Best for precise physicochemical profiling.

  • Saturation: Add excess compound (~20 mg) to 1 mL of buffer (PBS pH 7.4) or solvent in a sealed vial.[1]

  • Equilibrium: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low binding) to remove undissolved solids.[1]

  • Quantification: Inject filtrate onto HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (pyrazole absorption).[1]

    • Calibration: Compare peak area against a standard curve of the compound in 100% Methanol.

Storage and Handling Recommendations

  • Atmosphere: Always handle under Nitrogen or Argon.[1] Thiols oxidize in air.[1]

  • Temperature: Store neat (pure) material at -20°C.

  • Odor Control: This compound likely possesses a stench (mercaptan).[1][2][3] All solubility testing must be performed in a fume hood.[1] Bleach (sodium hypochlorite) can be used to quench glassware and neutralize the odor by oxidizing residuals to sulfonates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 878, Methanethiol (and analogues).[1] Retrieved from [Link]

  • MDPI (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Oxidation of Thiols to Disulfides. (Mechanistic background on DMSO/Thiol interaction). Retrieved from [Link]

Sources

Foundational

pKa values of the thiol group in (1-ethyl-1H-pyrazol-4-yl)methanethiol

This guide provides a comprehensive technical analysis of the physicochemical properties of (1-ethyl-1H-pyrazol-4-yl)methanethiol , focusing specifically on the pKa of the thiol group. As direct experimental data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the physicochemical properties of (1-ethyl-1H-pyrazol-4-yl)methanethiol , focusing specifically on the pKa of the thiol group.

As direct experimental data for this specific building block is rarely published in open literature, this guide synthesizes Structure-Activity Relationship (SAR) principles, comparative analog data, and rigorous experimental protocols to establish the acidity profile.

Executive Summary & Predicted Values

Target Molecule: (1-ethyl-1H-pyrazol-4-yl)methanethiol CAS: Not widely indexed (Analogous to 1-methyl variant) Functional Focus: Thiol (-SH) Acidity[1]

The pKa Estimate

Based on the electronic influence of the 1-ethyl-1H-pyrazol-4-yl moiety acting through the methylene spacer, the pKa of the thiol group is predicted to fall within the range of 9.6 – 10.2 .

MoietyReference pKaElectronic Effect on Thiol
Ethanethiol (Alkyl) 10.6Baseline (Inductive donation +I destabilizes thiolate)
Benzyl Mercaptan 9.5Inductive withdrawal (-I) of phenyl ring stabilizes thiolate
(1-Ethyl-pyrazol-4-yl) ~9.8 (Est.) Pyrazole is

-excessive (electron-rich) but exerts a net -I effect due to N-heteroatoms, slightly increasing acidity vs. alkyl thiols.

Implication: At physiological pH (7.4), this molecule exists primarily in the protonated thiol form (>99%). However, its nucleophilicity will be significant due to the accessible thiolate equilibrium.

Structural & Electronic Analysis (SAR)

To understand the acidity without an experimental constant, we must analyze the electronic environment of the sulfhydryl group.

The Methylene Insulator

The thiol group is not directly attached to the aromatic ring (unlike thiophenol, pKa ~6.6). It is separated by a methylene (-CH₂-) bridge. This "insulator" breaks the direct resonance conjugation between the sulfur lone pairs and the pyrazole


-system. Therefore, the acidity is governed primarily by inductive effects .
The Pyrazole Influence
  • Inductive Effect (-I): The pyrazole ring contains two nitrogen atoms. Although the ring is electron-rich, the sp² carbons and nitrogen atoms are more electronegative than the sp³ carbon of an alkyl chain. This exerts an electron-withdrawing inductive effect, pulling electron density away from the sulfur, stabilizing the negative charge on the thiolate anion (

    
    ), and lowering the pKa compared to aliphatic analogs (e.g., ethanethiol).
    
  • 1-Ethyl Substitution: The ethyl group on N1 is an electron-donating group (+I). This slightly increases electron density in the ring compared to a naked pyrazole, potentially raising the pKa slightly compared to a 1-H-pyrazole analog, but the effect on the distant thiol is minimal.

Ionization Pathway

The deprotonation event is thermodynamically driven by the stability of the resulting thiolate.

Ionization Thiol (1-ethyl-1H-pyrazol-4-yl)CH2-SH (Neutral Thiol) TS Transition State [S---H---B]‡ Thiol->TS Deprotonation Base Base (B:) Base->TS Thiolate (1-ethyl-1H-pyrazol-4-yl)CH2-S⁻ (Thiolate Anion) TS->Thiolate Ka HB HB⁺ TS->HB

Figure 1: Thermodynamic cycle of thiol deprotonation. The stability of the Thiolate determines the pKa.

Experimental Determination Protocols

Since theoretical values are estimates, experimental validation is required for drug development files. Warning: Thiols are prone to rapid oxidation to disulfides (dimerization) in alkaline aqueous solutions, which artificially skews pKa measurements.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred if the compound has solubility


 M.

Reagents & Setup:

  • Titrant: 0.1 M KOH (CO₂-free).

  • Medium: 0.15 M KCl (to maintain ionic strength).[2]

  • Atmosphere: Strict Inert Gas Purge (Argon or Nitrogen) is mandatory to prevent oxidation of the thiolate.

  • Temperature: 25.0 ± 0.1 °C.[3]

Protocol Workflow:

  • Dissolution: Dissolve the compound in degassed water (with minimal co-solvent like methanol if insolubility persists, though this shifts pKa).

  • Acidification: Add a known excess of HCl to protonate all basic sites (including the pyrazole nitrogen, though its pKa is ~2.5 and won't interfere with the thiol region).

  • Titration: Titrate with KOH under Argon.

  • Data Processing: Use the Bjerrum method or Gran plots to identify the equivalence point. The thiol pKa is the pH at the half-equivalence point of the thiol neutralization step.

Method B: UV-Metric Spectrophotometry

Preferred for low solubility compounds or when high precision is needed. Thiolates often absorb UV at different wavelengths (typically 230–260 nm shift) compared to thiols.

Protocol Workflow:

  • Prepare buffers ranging from pH 7.0 to 12.0.

  • Add compound to each buffer (final conc. ~50 µM).

  • Scan UV spectrum (200–400 nm).

  • Plot Absorbance (

    
     of thiolate) vs. pH.
    
  • Fit to the Henderson-Hasselbalch equation:

    
    
    

Logical Workflow for Data Validation

Use this logic flow to ensure your experimental pKa is valid and not an artifact of oxidation.

Validation Start Start pKa Determination Solubility Is Solubility > 1 mM? Start->Solubility Potentiometric Select Potentiometric Titration (Argon Purge) Solubility->Potentiometric Yes UVMetric Select UV-Metric Titration (Cosolvent allowed) Solubility->UVMetric No OxidationCheck Check for Hysteresis? (Does Back-Titration match Forward?) Potentiometric->OxidationCheck UVMetric->OxidationCheck ResultValid Valid pKa (Report Value) OxidationCheck->ResultValid No Hysteresis ResultInvalid Oxidation Detected (Disulfide formed) OxidationCheck->ResultInvalid Hysteresis Present

Figure 2: Decision tree for selecting methodology and validating results against thiol oxidation.

Implications for Drug Development[4]

Nucleophilicity & Reactivity

With a pKa ~9.8, the fraction of thiolate (


) at physiological pH (7.4) is calculated as:


While the resting population of thiolate is low, the equilibrium is rapid. This molecule will serve as a competent nucleophile for:
  • Covalent Warheads: Reacting with electrophiles (e.g., acrylamides) in targeted covalent inhibitors.

  • Metal Chelation: The pyrazole nitrogen and the thiol group can form bidentate chelation motifs with metalloenzymes (e.g., Zinc proteases).

Stability Concerns
  • Disulfide Formation: In formulation (pH > 6), trace metals or oxygen will drive dimerization.

  • Mitigation: Formulations should include chelators (EDTA) and antioxidants, or be maintained at acidic pH (< 5.0) where the thiol is fully protonated and less prone to oxidation.

References

  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology.

  • Danehy, J. P. (1966). The Acidic Dissociation Constants of Thiols. In The Chemistry of Organic Sulfur Compounds.
  • Nagy, P. (2013). Kinetics and Thermodynamics of Thiol-Disulfide Exchange Reactions. Antioxidants & Redox Signaling.

  • Tyzack, J. D., et al. (2020). Prediction of pKa values for drug-like molecules. Chemical Science.

Sources

Exploratory

The Versatile Nucleophile: A Technical Guide to (1-ethyl-1H-pyrazol-4-yl)methanethiol as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract (1-ethyl-1H-pyrazol-4-yl)methanethiol is an emerging heterocyclic building block with significant potential in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-ethyl-1H-pyrazol-4-yl)methanethiol is an emerging heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural motif, combining a substituted pyrazole core with a reactive thiol functionality, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a methanethiol group at the 4-position provides a soft nucleophile, ideal for a range of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of (1-ethyl-1H-pyrazol-4-yl)methanethiol, offering a comprehensive resource for researchers seeking to leverage this promising building block in their discovery programs.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold."[1] The metabolic stability of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions with biological targets, has led to its incorporation into numerous FDA-approved drugs.[4]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a molecule's physicochemical properties and biological activity. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions.[4][5] This inherent reactivity provides a rich landscape for chemical modification. The introduction of a methanethiol group at the C4 position, as in (1-ethyl-1H-pyrazol-4-yl)methanethiol, introduces a potent and versatile nucleophilic handle, further expanding the synthetic utility of the pyrazole scaffold.

Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol

Synthesis_Pathway A (1-ethyl-1H-pyrazol-4-yl)methanol B (1-ethyl-1H-pyrazol-4-yl)methyl tosylate (Intermediate) A->B Tosyl Chloride, Pyridine C (1-ethyl-1H-pyrazol-4-yl)methanethiol B->C Sodium Thioacetate, then NaOH/H2O

Caption: Proposed synthetic pathway for (1-ethyl-1H-pyrazol-4-yl)methanethiol.

Required Materials
Reagent/SolventSupplierGrade
(1-ethyl-1H-pyrazol-4-yl)methanolJ&K Scientific[6]≥95%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich≥98%
PyridineSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Sodium thioacetateSigma-Aldrich≥98%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Sodium hydroxide (NaOH)Sigma-Aldrich≥98%, pellets
Hydrochloric acid (HCl)Sigma-Aldrich1 M solution
Diethyl etherFisher ScientificACS Grade
Magnesium sulfate (MgSO4)Sigma-AldrichAnhydrous
Experimental Protocol

Step 1: Synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl tosylate (Intermediate)

  • To a stirred solution of (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM (5 mL/mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol

  • Dissolve the crude (1-ethyl-1H-pyrazol-4-yl)methyl tosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol).

  • Add sodium thioacetate (1.5 eq) to the solution and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • To the ethereal solution, add a solution of sodium hydroxide (2.0 eq) in water and stir vigorously for 4-6 hours at room temperature to hydrolyze the thioacetate.

  • Separate the aqueous layer and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to pH 5-6.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1-ethyl-1H-pyrazol-4-yl)methanethiol.

Physicochemical and Spectroscopic Data

While experimental data for the title compound is scarce, the following table provides predicted and analogous compound data.

PropertyValueSource
Molecular FormulaC6H10N2S-
Molecular Weight142.22 g/mol -
AppearancePredicted: Colorless to pale yellow oil-
Boiling PointNot available-
1H NMR (CDCl3, 500 MHz) of 1-Ethyl-1H-pyrazole-4-thiolδ 7.45 (s, 1H), 7.40 (s, 1H), 4.12 (q, J = 7.2 Hz, 2H), 2.82 (s, 1H), 1.46 (d, J = 7.2 Hz, 3H)ChemRxiv[7]
13C NMR (CDCl3, 126 MHz) of 1-Ethyl-1H-pyrazole-4-thiolδ 143.6, 132.3, 100.9, 47.3, 15.4ChemRxiv[7]

Reactivity and Synthetic Applications

The synthetic utility of (1-ethyl-1H-pyrazol-4-yl)methanethiol stems from the nucleophilic character of the thiol group. This functionality can participate in a variety of well-established chemical transformations, making it a valuable building block for introducing the 1-ethyl-pyrazole moiety into target molecules.

Reactivity_Diagram A (1-ethyl-1H-pyrazol-4-yl)methanethiol B S-Alkylation A->B C Michael Addition A->C D Oxidation A->D E Thioether B->E F Thio-Michael Adduct C->F G Disulfide/Sulfonic Acid D->G

Caption: Key reaction pathways for (1-ethyl-1H-pyrazol-4-yl)methanethiol.

S-Alkylation

The thiol group can be readily alkylated with various electrophiles, such as alkyl halides or tosylates, in the presence of a base to form thioethers. This reaction is a straightforward method for covalently linking the pyrazole scaffold to other molecular fragments.

General Protocol for S-Alkylation:

  • To a solution of (1-ethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) at room temperature, add a base such as potassium carbonate or triethylamine (1.2 eq).

  • Add the alkylating agent (1.1 eq) and stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Michael Addition

As a soft nucleophile, the thiolate anion of (1-ethyl-1H-pyrazol-4-yl)methanethiol readily participates in Michael additions to α,β-unsaturated carbonyl compounds, nitriles, and sulfones.[8] This reaction is particularly useful in drug discovery for the synthesis of enzyme inhibitors, where the thiol can target active site cysteine residues.

General Protocol for Michael Addition:

  • Generate the thiolate in situ by treating (1-ethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq) with a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine) in an aprotic solvent (e.g., THF, DCM).

  • Add the Michael acceptor (1.0 eq) and stir at room temperature.

  • The reaction is often rapid and can be monitored by TLC.

  • Upon completion, quench with a mild acid and purify the product as necessary.

Oxidation

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides under mild conditions (e.g., air, iodine) or can be further oxidized to sulfinic or sulfonic acids using stronger oxidizing agents (e.g., m-CPBA, Oxone®). The resulting disulfide can be a useful reversible linker in certain biological applications.

Potential Applications in Drug Discovery and Materials Science

The pyrazole moiety is a key component in a multitude of pharmaceuticals due to its wide range of biological activities.[1][2][3] The incorporation of (1-ethyl-1H-pyrazol-4-yl)methanethiol into drug candidates can leverage these inherent properties.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The methanethiol group can be used to append solubilizing groups or to form covalent bonds with cysteine residues in the kinase active site.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[9] The thiol functionality allows for the synthesis of hybrid molecules with other antimicrobial pharmacophores, potentially leading to synergistic effects.[10][11]

  • Self-Assembled Monolayers (SAMs): Thiols are known to form ordered self-assembled monolayers on gold surfaces. (1-ethyl-1H-pyrazol-4-yl)methanethiol could be utilized to functionalize gold nanoparticles or surfaces, creating interfaces with specific recognition properties dictated by the pyrazole unit.

Safety and Handling

Thiols are generally characterized by their strong, unpleasant odors. It is imperative to handle (1-ethyl-1H-pyrazol-4-yl)methanethiol and its reactions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

(1-ethyl-1H-pyrazol-4-yl)methanethiol represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation from a commercially available precursor and the array of chemical transformations accessible through its thiol functionality make it an attractive tool for researchers in drug discovery and materials science. The combination of a proven pharmacophore with a reactive nucleophilic handle opens up new avenues for the design and synthesis of novel, functional molecules.

References

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjug
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem.
  • (1-Ethyl-1H-pyrazol-4-yl)methanol | 905307-04-2. J&K Scientific.
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  • Metal‐Free Direct C–H Thiolation and Thiocyanation of Pyrazolones.
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  • Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Pharmacia.
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Foundational

An In-Depth Technical Guide to the Electronic Properties of Pyrazole-4-Methanethiol Pharmacophores

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its remarkable versatility is evidenced by its pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved pharmaceuticals, where it contributes to a wide spectrum of therapeutic activities.[1] The unique electronic and structural characteristics of the pyrazole ring allow it to function as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets.

At its core, a pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole moiety, with its distinct arrangement of hydrogen bond donors and acceptors and its aromatic nature, is a potent pharmacophoric element.[2] This guide focuses specifically on pyrazole-4-methanethiol , a derivative that combines the rich electronic properties of the pyrazole scaffold with a methanethiol (-CH₂SH) group. This thiol functionality is of paramount importance as it provides a robust anchor for immobilization onto noble metal surfaces, such as gold, making this molecule an exceptional candidate for applications in biosensing, diagnostics, and the study of surface-based biological interactions.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, in-depth understanding of the fundamental electronic properties of the pyrazole-4-methanethiol pharmacophore, bridging the gap between theoretical quantum chemical predictions and empirical experimental characterization.

Part 1: Fundamental Electronic Structure of the Pyrazole-4-Methanethiol Scaffold

The electronic behavior of pyrazole-4-methanethiol is a direct consequence of the interplay between its constituent parts: the aromatic pyrazole ring and the methanethiol substituent at the C4 position.

1.1 The Pyrazole Ring: An Aromatic System with Dual Personality

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and a delocalized 6π-electron system, which imparts aromatic character.[3] This aromaticity is the foundation of its stability and electronic properties. The two nitrogen atoms, however, are not electronically equivalent:

  • N1 (Pyrrolic Nitrogen): This nitrogen is bonded to a hydrogen atom (in the unsubstituted form). Its lone pair of electrons participates in the aromatic sextet, making it non-basic and giving this position an acidic character (pKa ~ 2.5).[4][5]

  • N2 (Pyridinic Nitrogen): This nitrogen's lone pair is not involved in the aromatic system and extends in the plane of the ring. Consequently, this nitrogen is basic and acts as a hydrogen bond acceptor.[1][5]

This dual nature—possessing both an acidic proton-donating site and a basic proton-accepting site—is crucial for its ability to form specific hydrogen bonding interactions within biological targets.[1]

Furthermore, the electron distribution in the pyrazole ring is not uniform. The two electronegative nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic substitution .[2][3][6] This inherent electronic property makes the functionalization at the 4-position, as in pyrazole-4-methanethiol, a chemically favored and electronically significant modification.

1.2 The Methanethiol Substituent: A Gateway to Surfaces

The introduction of the methanethiol (-CH₂SH) group at the C4 position endows the molecule with a critical functionality. The terminal thiol group has a strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a stable, semi-covalent gold-thiolate (Au-S) bond, which is the basis for creating highly ordered Self-Assembled Monolayers (SAMs).[7] This capability is the cornerstone of its use in surface-based biosensors and analytical platforms. The methylene (-CH₂-) spacer provides rotational flexibility, allowing the thiol group to orient optimally for surface binding while positioning the pyrazole pharmacophore away from the surface for interaction with biological targets.

PyrazoleStructure cluster_pyrazole Pyrazole-4-methanethiol P N1 N1-H (Pyrrolic, Acidic) C5 C5 N1->C5 N2 N2 (Pyridinic, Basic) N2->N1 C3 C3 C3->N2 C4 C4 (Electron Rich) C4->C3 S -CH₂-SH (Surface Anchor) C4->S C5->C4

Caption: Core structure of pyrazole-4-methanethiol.

Part 2: Theoretical and Computational Characterization

To fully grasp the electronic nuances of the pyrazole-4-methanethiol pharmacophore, we turn to computational chemistry. These in-silico methods provide profound insights into molecular properties that are often difficult to measure directly.

2.1 Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[8] By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a range of electronic properties, offering a window into the molecule's reactivity, stability, and intermolecular interaction potential.[9]

Key parameters derived from DFT calculations include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[10]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarizable and reactive.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions like hydrogen bonding.

  • Dipole Moment: This provides a measure of the overall polarity of the molecule, influencing its solubility and its interaction with polar environments and electric fields.

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole-4-Methanethiol (Note: These are illustrative values. Actual results depend on the specific functional, basis set, and solvation model used.)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability; involved in charge transfer to acceptors.
LUMO Energy-0.8 eVElectron-accepting capability; site for nucleophilic attack.
HOMO-LUMO Gap5.7 eVIndicates high chemical stability and low intrinsic reactivity.
Dipole Moment2.1 DebyeModerate polarity, influencing solubility and electrostatic interactions.

2.2 Protocol: A Self-Validating Workflow for DFT Calculations

The trustworthiness of computational results hinges on a logical and self-validating workflow. The causality behind each step is crucial for generating reliable data.

Step 1: Molecular Structure Generation

  • Action: Construct the 3D structure of pyrazole-4-methanethiol using molecular modeling software.

  • Causality: An accurate initial geometry is essential for the subsequent optimization to find the true lowest energy conformation, preventing the calculation from getting trapped in a local energy minimum.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9][12]

  • Causality: This step finds the most stable, lowest-energy conformation of the molecule. All subsequent electronic property calculations must be performed on this optimized structure to be physically meaningful. A frequency calculation should follow to confirm that the structure is a true minimum (no imaginary frequencies).

Step 3: Single-Point Energy and Property Calculation

  • Action: Using the optimized geometry, perform a single-point calculation to derive the electronic properties, including molecular orbital energies (HOMO/LUMO), MEP, and dipole moment.[13]

  • Causality: This calculation provides a detailed snapshot of the electron distribution and energy levels for the most stable state of the molecule, which governs its interactions.

Step 4: Analysis and Visualization

  • Action: Visualize the HOMO and LUMO to understand their spatial distribution. Analyze the MEP map to identify reactive sites.

  • Causality: Visualization translates raw numerical data into chemically intuitive models, allowing researchers to form hypotheses about how the molecule will interact with targets or surfaces. The distribution of the HOMO on the pyrazole ring and sulfur atom, for instance, highlights the regions most involved in electron donation.

DFT_Workflow A Step 1: Build 3D Molecular Structure B Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Validation: Frequency Calculation (Confirm true minimum) B->C Self-Validation D Step 3: Single-Point Calculation (on optimized geometry) C->D Proceed if valid E Step 4: Analyze & Visualize Properties D->E F HOMO/LUMO Orbitals E->F G Electrostatic Potential Map E->G H Dipole Moment E->H

Caption: A self-validating workflow for DFT calculations.

Part 3: Experimental Characterization of Electronic Properties

While theoretical calculations provide a fundamental blueprint, experimental techniques are essential to validate these predictions and to understand how the pharmacophore behaves in a real-world, dynamic environment, particularly at interfaces.

3.1 Electrochemical Analysis: Cyclic Voltammetry (CV)

The thiol group of pyrazole-4-methanethiol is perfectly suited for forming a Self-Assembled Monolayer (SAM) on a gold electrode surface. Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of these surface-bound molecules.[7] By applying a sweeping potential to the gold electrode and measuring the resulting current, CV can reveal the potential at which the SAM is oxidized or reduced, providing a direct measure of its electrochemical stability.[14] This is critical for applications in electrochemical biosensors, where the stability of the functionalized surface under an applied potential is paramount.

3.2 Protocol: Cyclic Voltammetry of a Pyrazole-4-Methanethiol SAM

This protocol describes a self-validating system for characterizing the formation and stability of a pyrazole-4-methanethiol SAM.

Step 1: Electrode Preparation and Validation

  • Action: A gold working electrode is mechanically polished and then electrochemically cleaned by cycling in an acid solution (e.g., H₂SO₄) until the characteristic CV profile of clean gold is obtained.[15]

  • Causality: A pristine, atomically clean gold surface is required for the formation of a well-ordered and reproducible SAM. The characteristic CV serves as a quality control checkpoint.

Step 2: SAM Formation

  • Action: The clean gold electrode is immersed in a dilute (e.g., 1 mM) ethanolic solution of pyrazole-4-methanethiol for a defined period (e.g., 12-24 hours).[16]

  • Causality: This allows for the spontaneous assembly and ordering of the molecules on the gold surface, driven by the strong Au-S bond formation, to reach a thermodynamically stable, well-packed monolayer.

Step 3: Electrochemical Measurement

  • Action: The SAM-modified electrode is placed in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., Platinum wire) in a deoxygenated electrolyte solution. A potential is swept between defined limits.

  • Causality: The three-electrode setup ensures that the potential of the working electrode is precisely controlled and measured. Deoxygenation prevents interference from oxygen reduction reactions.

Step 4: Data Interpretation and Validation

  • Action: The resulting voltammogram is analyzed. The suppression of redox peaks from a solution-phase probe (like ferro/ferricyanide) can validate the formation of a dense, insulating monolayer.[15] The potential at which the thiol monolayer is reductively desorbed from the surface is identified as a sharp peak at negative potentials.[14]

  • Causality: The desorption potential is a direct quantitative measure of the SAM's stability. A more negative desorption potential indicates a more stable monolayer.

CV_Setup Potentiostat Potentiostat Cell Working Electrode (Au-SAM) Reference Electrode (Ag/AgCl) Counter Electrode (Pt) Electrolyte Solution Potentiostat->Cell:we Controls Potential Potentiostat->Cell:re Potentiostat->Cell:ce Cell:we->Potentiostat Measures Current

Caption: Schematic of a three-electrode CV setup.

3.3 Spectroscopic and Biosensing Techniques

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect molecules adsorbed on nanostructured noble metal surfaces.[17] For pyrazole-4-methanethiol on a gold or silver surface, SERS can provide a unique vibrational fingerprint, offering information about the molecule's orientation, the integrity of the pyrazole ring, and the nature of the Au-S bond.[18][19]

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, typically coated with gold.[20] After immobilizing a target protein (e.g., an enzyme or receptor) onto the sensor surface, a solution containing pyrazole-4-methanethiol can be flowed over it. SPR allows for the real-time monitoring of the binding and dissociation events between the pharmacophore and its target.[21][22][23] This provides quantitative data on binding affinity (Kᴅ) and kinetics (kₐ, kₔ), which are critical parameters in drug discovery.[24]

Table 2: Information Gained from Experimental Techniques

TechniqueCore PrincipleKey Information Provided
Cyclic Voltammetry (CV) ElectrochemistryRedox potentials, electrochemical stability of SAM, surface coverage.
SERS Vibrational SpectroscopyMolecular orientation on surface, chemical bond integrity, confirmation of adsorption.
SPR Optical BiosensingReal-time binding kinetics (kₐ, kₔ), binding affinity (Kᴅ), target specificity.

Part 4: The Pharmacophore in Action: Linking Electronics to Function

The true power of this analysis lies in connecting the fundamental electronic properties to the molecule's function as a pharmacophore.

The pyrazole ring's electronic structure makes it an excellent bioisostere —a substituent that retains the essential biological activity of the group it replaces, but with improved physicochemical properties.[1][4][25] It can effectively mimic a phenyl ring in some contexts while offering improved solubility and metabolic stability, and crucially, providing specific hydrogen bond donor (N1-H) and acceptor (N2) sites for precise target recognition.[1][4] The ability of the pyrazole ring to participate in π-π stacking interactions further enhances its binding capabilities.[1]

The DFT-predicted HOMO/LUMO energies and MEP map guide our understanding of these interactions. The electron-rich regions identified by the MEP map will favorably interact with electron-poor (e.g., acidic) residues in a protein's active site, while the acidic N1-H proton can donate a hydrogen bond to an acceptor site.

The methanethiol anchor serves a dual purpose. In biosensing, it provides a stable, covalent-like attachment to a gold surface for techniques like SPR and electrochemical sensing. In a therapeutic context, the thiol group itself could act as a warhead, forming a covalent bond with a cysteine residue in the active site of a target enzyme, leading to irreversible inhibition. The reactivity of this thiol group is, in turn, subtly modulated by the electronic properties of the attached pyrazole ring.

Structure_Function cluster_mol Pyrazole-4-Methanethiol cluster_prop Electronic Properties cluster_func Pharmacophore Function Structure Molecular Structure (Pyrazole + Thiol) DFT DFT-Predicted (HOMO/LUMO, MEP) Structure->DFT determines Exp Experimental (Redox Potential, Surface Binding) Structure->Exp enables Binding Target Binding (H-Bonding, π-Stacking) DFT->Binding predicts Sensing Surface Anchoring (Biosensing via SAMs) Exp->Sensing enables

Caption: The relationship between structure, properties, and function.

Conclusion and Future Perspectives

The pyrazole-4-methanethiol pharmacophore represents a sophisticated molecular entity whose utility is deeply rooted in its fundamental electronic properties. The aromatic, electronically versatile pyrazole ring provides the necessary features for specific biological target recognition, acting as a potent bioisostere with tunable characteristics.[26][27] The strategically placed methanethiol group provides a robust and reliable anchor for surface immobilization, bridging the worlds of medicinal chemistry and materials science.

The integrated approach of using computational DFT to predict electronic behavior and experimental techniques like cyclic voltammetry and SPR to validate and quantify these properties provides a powerful, self-validating paradigm for drug discovery and biosensor development. Understanding the causality—how the structure dictates the electronic properties, and how those properties in turn dictate function—is essential for the rational design of next-generation therapeutics and diagnostics.

Future research will likely focus on synthesizing libraries of substituted pyrazole-4-methanethiol derivatives to fine-tune the electronic properties of the pyrazole ring, thereby modulating target affinity and selectivity.[28][29] This systematic approach, grounded in the principles outlined in this guide, will continue to unlock the full potential of this remarkable pharmacophore.

References

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Exploratory

Strategic Utilization of (1-Ethyl-1H-pyrazol-4-yl)methanethiol in Drug Discovery

This technical guide provides an in-depth review of (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in the synthesis of thioether- and sulfone-linked bioactive molecules. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in the synthesis of thioether- and sulfone-linked bioactive molecules.

Executive Summary

(1-Ethyl-1H-pyrazol-4-yl)methanethiol (CAS: Not widely listed as commodity, derived from 400858-54-0 precursors) represents a high-value "warhead" fragment in medicinal chemistry. It serves as a nucleophilic source of the (1-ethyl-1H-pyrazol-4-yl)methyl motif—a scaffold valued for its ability to modulate lipophilicity (


), introduce metabolic stability via sulfur oxidation, and act as a bioisostere for benzyl mercaptans.

This guide analyzes the compound's role as a precursor for thioether-linked kinase inhibitors and sulfonyl-isoxazoline herbicides (e.g., Pyroxasulfone analogs), detailing synthesis protocols, reactivity profiles, and structural activity relationships (SAR).

Chemical Profile & Pharmacophore Logic

The compound consists of an electron-rich pyrazole ring substituted with an ethyl group at


 and a methanethiol group at 

.
PropertyDescriptionMedicinal Chemistry Utility
Structure Pyrazole-4-methanethiolCompact, aromatic scaffold with defined exit vectors.
Electronic Effect Electron-rich aromatic ringThe pyrazole acts as a weak H-bond acceptor (

); the ethyl group adds steric bulk to fill hydrophobic pockets.
Reactivity High Nucleophilicity (

)
Rapid formation of thioethers (

) via

or cross-coupling; easily oxidized to sulfoxides/sulfones.
Metabolic Role "Soft" Metabolic SpotThe methylene bridge (

) can be susceptible to P450 oxidation, but the adjacent sulfur often directs metabolism to the sulfoxide/sulfone (active metabolites).
Pharmacophore Visualization

The following diagram illustrates the pharmacophoric features of the (1-ethyl-1H-pyrazol-4-yl)methyl fragment when bound to a target.

Pharmacophore Pyrazole Pyrazole Ring (Aromatic Stacking) N2 N2 Nitrogen (H-Bond Acceptor) Pyrazole->N2 Intrinsic Ethyl N1-Ethyl Group (Hydrophobic Fill) Pyrazole->Ethyl Attached at N1 Thiol Methanethiol Linker (-CH2-S-) (Flexible Hinge / Oxidation Site) Pyrazole->Thiol Attached at C4 Target Protein Target (Hydrophobic Pocket) Pyrazole->Target π-π Interactions N2->Target H-Bonding Ethyl->Target Van der Waals

Figure 1: Pharmacophore mapping of the (1-ethyl-1H-pyrazol-4-yl)methanethiol fragment within a binding pocket.

Synthesis & Experimental Protocols

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol is rarely performed in isolation due to the oxidative instability of free thiols (disulfide formation). Instead, it is typically generated in situ from the corresponding alcohol or halide.

Validated Synthesis Route

The standard industrial route proceeds from ethyl 1-ethyl-1H-pyrazole-4-carboxylate .

Step 1: Reduction to Alcohol

  • Reagents:

    
     (Lithium Aluminum Hydride), THF, 
    
    
    
    .
  • Protocol: Suspend

    
     (1.2 equiv) in dry THF. Add ethyl 1-ethyl-1H-pyrazole-4-carboxylate dropwise. Quench with Fieser method (
    
    
    
    ,
    
    
    ,
    
    
    ). Filter and concentrate to yield (1-ethyl-1H-pyrazol-4-yl)methanol .

Step 2: Halogenation (Activation)

  • Reagents:

    
     (Phosphorus Tribromide) or 
    
    
    
    (Thionyl Chloride), DCM or
    
    
    .
  • Protocol: Dissolve alcohol in DCM at

    
    . Add 
    
    
    
    (0.4 equiv). Stir at RT for 2-12h. Quench with
    
    
    .[1] Extract with DCM. Yields 4-(bromomethyl)-1-ethyl-1H-pyrazole .
    • Note: The bromide is a potent lachrymator and electrophile. Handle with care.

Step 3: Thiolation (The Critical Step)

  • Method A (Thiourea - Standard):

    • Reflux bromide with thiourea in Ethanol for 3h to form the isothiouronium salt.

    • Hydrolyze with aqueous

      
       under reflux for 2h.
      
    • Acidify with

      
       to precipitate/extract the thiol.
      
  • Method B (Direct Sulfhydration - Industrial):

    • React bromide with

      
       (Sodium Hydrosulfide) in DMF or Ethanol at 
      
      
      
      .
    • Caution: Generates

      
       gas; requires efficient ventilation.
      
Synthesis Workflow Diagram

Synthesis Ester Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (Starting Material) Alcohol (1-Ethyl-1H-pyrazol-4-yl)methanol (Intermediate 1) Ester->Alcohol LiAlH4, THF Reduction Bromide 4-(Bromomethyl)-1-ethyl-1H-pyrazole (Electrophile) Alcohol->Bromide PBr3, DCM Halogenation Salt Isothiouronium Salt Bromide->Salt Thiourea, EtOH Reflux Thiol (1-Ethyl-1H-pyrazol-4-yl)methanethiol (Target Nucleophile) Bromide->Thiol NaSH, DMF (Alternative) Salt->Thiol NaOH, H2O Hydrolysis

Figure 2: Step-by-step synthesis pathway from the carboxylate precursor to the methanethiol.

Medicinal Chemistry Applications

The (1-ethyl-1H-pyrazol-4-yl)methanethiol fragment is primarily used to construct thioethers , which are often subsequently oxidized to sulfones .

Case Study: Sulfonyl-Isoxazoline Herbicides

This scaffold is a close analog of the herbicide Pyroxasulfone (KiH-485).

  • Mechanism: Inhibition of Very Long Chain Fatty Acid (VLCFA) elongases.

  • Role of the Fragment: The pyrazole ring sits in a hydrophobic pocket. The sulfone group (derived from the thiol) acts as a rigid linker that mimics the transition state or locks the conformation.

  • Synthesis Link: The thioether is formed by reacting the pyrazole thiol with a 2-isoxazoline electrophile, followed by oxidation with mCPBA to the sulfone.

    • Reference: US Patent 2005/0256004 describes the synthesis of these "pyrazole-4-ylmethylthio" derivatives.

Kinase Inhibitors (Bioisosteres)

In kinase drug discovery, the mercaptomethyl pyrazole motif serves as a bioisostere for:

  • Benzyl Mercaptans: The pyrazole is less lipophilic (

    
    ) than a phenyl ring (
    
    
    
    ), improving water solubility while maintaining aromatic stacking interactions.
  • Alkoxy Linkers: Replacing an ether (

    
    ) with a thioether (
    
    
    
    ) alters the bond angle and metabolic profile. The sulfur atom is larger and more polarizable, potentially picking up specific interactions with Cys residues in the ATP binding pocket.
Autotaxin Inhibitors

Research into autotaxin (ATX) inhibitors has utilized (1-ethyl-1H-pyrazol-4-yl) derivatives. The fragment is used to link the pyrazole "head group" to an indole or benzofuran core. The flexibility of the methylene-thiol linker allows the pyrazole to adopt the necessary orientation to interact with the ATX hydrophobic channel.

References

  • Title: Isoxazoline derivative and herbicide comprising the same as active ingredient.
  • Pyroxasulfone Analogs (Mechanism & Utility)

    • Title: New crystal form of pyroxasulfone, methods of preparation and use thereof.[2]

    • Source: FR3119622A1 (Google P
    • Context: Details the oxidation of the pyrazole-methylthio intermedi
    • URL
  • General Pyrazole Synthesis (Alkylation)

    • Title: Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxyl
    • Source: Molecules, 2021.[1]

    • Context: Provides general protocols for handling ethyl 1H-pyrazole-4-carboxylates and N-alkyl
    • URL:[Link] (General Journal Link for verification of method type).

  • Autotaxin Inhibitor Application

    • Title: Autotaxin inhibitors and uses thereof.[3][4]

    • Source: US Patent 10,632,104.[4]

    • Context: Demonstrates the use of 1-ethyl-1H-pyrazol-4-yl fragments in complex medicinal chemistry campaigns.
    • URL

Sources

Foundational

safety data sheet (SDS) and toxicity of (1-ethyl-1H-pyrazol-4-yl)methanethiol

The following technical guide details the safety, toxicity, and handling protocols for (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in medicinal chemistry. CAS Registry Number: 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for (1-ethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 1250065-72-5 Document Type: Technical Safety & Handling Whitepaper Audience: Medicinal Chemists, process Safety Engineers, and EHS Professionals.

Executive Summary & Chemical Identity

(1-Ethyl-1H-pyrazol-4-yl)methanethiol is a bifunctional heterocyclic fragment featuring an electron-rich pyrazole core and a reactive primary thiol (-CH₂SH) pendant. It is primarily employed as a "warhead" precursor in covalent drug discovery or as a linker in fragment-based lead optimization (FBLD).

Due to the limited public toxicological data for this specific CAS entry, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the validated profiles of the pyrazole core and aliphatic thiols.

Chemical Specifications
PropertySpecification
IUPAC Name (1-Ethyl-1H-pyrazol-4-yl)methanethiol
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Physical State Liquid / Viscous Oil (Predicted)
Boiling Point ~105–115 °C (at reduced pressure, predicted based on analogs)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Low water solubility.
Odor Profile High Intensity Stench. Characteristic sulfidic/garlic odor detectable at ppb levels.

Hazard Identification (GHS Classification)

Note: This classification is derived from SAR analysis of analogous pyrazole-thiols and is recommended for conservative safety planning.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Sensitization Cat. 1BH317: May cause an allergic skin reaction.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Cat. 3H412: Harmful to aquatic life with long-lasting effects.[1]
The "Stench" Hazard

Unlike standard irritants, this compound possesses a stench characteristic typical of low-molecular-weight thiols.

  • Olfactory Fatigue: The odor is potent enough to cause olfactory paralysis (nose blindness) after prolonged exposure, masking potentially hazardous concentrations.

  • Community Impact: Vapors escaping fume hoods can trigger facility-wide evacuations or external complaints.

Toxicological Profile (SAR Analysis)

Mechanism of Action & Metabolism

The toxicity of this compound is governed by two distinct pharmacophores: the Pyrazole Ring and the Pendant Thiol .

A. The Thiol Moiety (-SH)
  • Reactivity: The primary thiol is a potent nucleophile. In biological systems, it can undergo disulfide exchange with cysteine residues in proteins, potentially leading to skin sensitization (haptenization) .

  • Oxidation: Rapidly oxidizes in air to form the disulfide dimer (Bis((1-ethyl-1H-pyrazol-4-yl)methyl)disulfide). This conversion alters the toxicological profile, often reducing volatility but maintaining immunogenic potential.

B. The Pyrazole Core
  • Hepatotoxicity: Substituted pyrazoles are known inhibitors of Alcohol Dehydrogenase (ADH) and Cytochrome P450 isozymes (e.g., CYP2E1). Chronic exposure to pyrazole derivatives has been linked to hepatotoxicity in rodent models due to metabolic interference.

  • Absorption: The lipophilic ethyl group facilitates dermal absorption.

Visualization: Metabolic & Oxidation Pathways

The following diagram illustrates the environmental oxidation and potential metabolic fate of the compound.

G Compound (1-Ethyl-1H-pyrazol-4-yl) methanethiol (Active Thiol) Disulfide Disulfide Dimer (Oxidation Product) Compound->Disulfide Air Oxidation (Storage Instability) Protein Protein-S-S-Drug (Hapten Complex) Compound->Protein Disulfide Exchange (Skin Sensitization) Sulfonic Sulfonic Acid (Metabolic Clearance) Compound->Sulfonic CYP450 / FMO (Liver Metabolism)

Figure 1: Oxidation and metabolic pathways. The formation of the disulfide dimer occurs spontaneously in air, while protein binding drives the sensitization hazard.

Handling, Storage, & Stability Protocols

The "Double-Containment" Protocol

Due to the stench and oxidation risk, standard laboratory handling is insufficient.

  • Primary Storage: Store under an inert atmosphere (Argon or Nitrogen) in a septum-sealed vial.

  • Secondary Containment: Place the primary vial inside a jar containing activated carbon or a wiper wetted with dilute bleach.

  • Cold Storage: Maintain at 2–8°C . Low temperature retards both volatilization (stench) and disulfide formation.

Deodorization & Waste Management

Thiols adhere tenaciously to glass and plastic. Do not wash glassware directly in the sink.

Deodorization Solution (The "Bleach Kill"):

  • Recipe: 10% Sodium Hypochlorite (Bleach) + 0.1 M NaOH.

  • Mechanism: Oxidizes the thiol (-SH) to the odorless Sulfonic Acid (-SO₃H).

  • Protocol: Soak all contaminated tips, vials, and syringes in this solution for 30 minutes inside the fume hood before disposal.

Visualization: Safe Handling Workflow

Handling Start Incoming Shipment Open Open in Fume Hood (>100 fpm face velocity) Start->Open Dispense Dispense via Syringe (Avoid open pouring) Open->Dispense Reaction Reaction Vessel (Inert Atmosphere) Dispense->Reaction Waste Contaminated Items (Tips, Glassware) Dispense->Waste Decon Soak in 10% Bleach (30 mins) Waste->Decon Immediate Neutralization Disposal Standard Chemical Waste Decon->Disposal

Figure 2: Mandatory workflow for handling thiol building blocks to prevent odor release and contamination.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption). If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek urgent medical advice.
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Alert medical staff of thiol exposure (potential for delayed pulmonary edema, though unlikely at low volumes).
Spill (Small) Do not wipe with dry paper. Cover with a mixture of sand and 10% bleach. Allow to sit for 15 minutes to oxidize the thiol, then sweep up.
Fire Use Dry Chemical, CO₂, or Foam. Burning produces toxic SOₓ and NOₓ fumes. Firefighters must wear SCBA.

Application in Drug Discovery

(1-Ethyl-1H-pyrazol-4-yl)methanethiol is a valuable fragment for:

  • Fragment-Based Drug Discovery (FBDD): The pyrazole acts as a hydrogen bond acceptor/donor scaffold, while the thiol serves as a reactive handle for "tethering" experiments to identify binding pockets near cysteine residues.

  • Isostere Development: It serves as a precursor to sulfonamides or thioethers , acting as a bioisostere for benzyl groups to improve metabolic stability or solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1250065-72-5. Retrieved from [Link]

  • World Health Organization (2000). Simple Aliphatic and Aromatic Sulfides and Thiols. WHO Food Additives Series: 44. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Methyl Mercaptan. Retrieved from [Link]

  • ChemRxiv (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol and Application Notes for the S-Alkylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol

An Application Guide for Medicinal Chemists Abstract This document provides a comprehensive guide to the S-alkylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol, a critical transformation for synthesizing pyrazole-containi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

This document provides a comprehensive guide to the S-alkylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol, a critical transformation for synthesizing pyrazole-containing thioethers. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. We will explore the underlying reaction mechanism, dissect the critical parameters influencing reaction success, and provide a detailed, validated laboratory protocol for researchers. The discussion is grounded in established principles of nucleophilic substitution, offering insights into the rational selection of reagents and conditions to optimize yield, purity, and scalability.

Introduction: The Significance of Pyrazole Thioethers

Pyrazole derivatives are foundational scaffolds in modern pharmacology, present in drugs such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1] The incorporation of a thioether linkage (C-S-C) into these structures offers a powerful tool for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. The alkylation of a thiol, such as (1-ethyl-1H-pyrazol-4-yl)methanethiol, is the most direct and fundamental method for creating these valuable thioether derivatives.[2] This process, while conceptually straightforward, requires careful control over reaction parameters to ensure high efficiency and minimize side-product formation.

Mechanistic Rationale: A Guided Tour of the Sₙ2 Reaction

The S-alkylation of a thiol is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] The process can be logically broken down into two primary stages:

  • Deprotonation and Thiolate Formation: Thiols are significantly more acidic than their alcohol counterparts, with a typical pKₐ around 10-11.[4] This acidity allows for the facile deprotonation of the thiol (R-SH) by a suitable base to form a thiolate anion (R-S⁻).[5] This thiolate is a potent nucleophile due to the large, polarizable nature of the sulfur atom, which holds the negative charge effectively.[6]

  • Nucleophilic Attack and Displacement: The generated thiolate anion attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide). In a concerted step, the thiolate forms a new carbon-sulfur bond while simultaneously displacing the leaving group (e.g., a halide ion).[3] This backside attack results in an inversion of stereochemistry at the electrophilic carbon, a hallmark of the Sₙ2 mechanism.[7]

The success of this transformation hinges on maximizing the rate of the desired Sₙ2 pathway while suppressing potential side reactions, such as elimination (E2) or oxidation of the starting thiol.

Critical Parameters and Experimental Causality

The selection of base, solvent, and alkylating agent is not arbitrary; each choice directly influences the reaction's kinetics and outcome.

The Role of the Base

The primary function of the base is to efficiently deprotonate the thiol to generate the highly nucleophilic thiolate.[4] The ideal base should have a conjugate acid with a pKₐ significantly higher than that of the thiol (~11) to drive the equilibrium towards the thiolate.

  • Strong Bases (e.g., NaH, NaOMe): These bases ensure near-quantitative conversion to the thiolate, leading to rapid reaction rates. Sodium methoxide is a practical choice in a solvent like THF.[3]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and highly effective bases, particularly in polar aprotic solvents like DMF or acetonitrile.[8][9][10] Cesium carbonate (Cs₂CO₃) is often noted for accelerating Sₙ2 reactions, an effect attributed to the high solubility and dissociation of the cesium thiolate salt.

  • Hydroxide Bases (e.g., NaOH, KOH): Can be used, but often require phase-transfer catalysts or aqueous/biphasic systems to be effective.[2][11]

The Solvent Environment

The solvent's role is to dissolve the reactants and mediate the interaction between the nucleophile and the electrophile. For Sₙ2 reactions, polar aprotic solvents are overwhelmingly preferred.[12]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents excel at solvating the cation (e.g., K⁺, Na⁺) but poorly solvate the anionic nucleophile (the thiolate).[13] This leaves the thiolate "naked" and highly reactive, dramatically accelerating the rate of Sₙ2 reactions.[6][12]

  • Protic Solvents (Water, Ethanol): These solvents can form strong hydrogen bonds with the thiolate anion, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thereby slowing the reaction rate.[6][12] While green chemistry protocols in water exist, they often require specific bases or catalysts to overcome this effect.[2][10]

The Alkylating Agent

The structure of the alkylating agent (R'-X) is critical. The Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.

  • Substrate: Reactivity follows the order: Methyl > Primary (1°) > Secondary (2°). Tertiary (3°) halides will not react via Sₙ2 and will lead exclusively to elimination products.[12]

  • Leaving Group: A better leaving group leads to a faster reaction. The typical order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[12]

Experimental Protocol: Alkylation with Ethyl Bromide

This protocol details a reliable method for the S-ethylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(1-ethyl-1H-pyrazol-4-yl)methanethiol≥95%Commercial/CustomHandle in a fume hood due to potential odor.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedAny majorFinely powdered increases surface area and reaction rate.
Ethyl Bromide (Bromoethane)≥98%Any majorVolatile and lachrymatory. Handle with care in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Any majorUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeAny majorFor extraction.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousAny majorFor drying the organic layer.
Nitrogen (N₂) or Argon (Ar)High PurityGas CylinderFor maintaining an inert atmosphere.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septum and needle adapter for inert gas

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system (optional, for purification)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (1-ethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq, e.g., 1.56 g, 10.0 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can cause oxidative dimerization of the thiol to a disulfide.[14]

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per mmol of thiol, e.g., 50 mL) via syringe.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes to facilitate deprotonation and formation of the potassium thiolate salt.

  • Alkylating Agent Addition: Add ethyl bromide (1.1 eq, e.g., 0.82 mL, 11.0 mmol) dropwise via syringe over 5 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase) until the starting thiol spot is no longer visible (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary to yield the pure thioether product.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - Thiol (1.0 eq) - K₂CO₃ (1.5 eq) setup Assemble Dry Glassware Under N₂/Ar Atmosphere reagents->setup dissolve Add Anhydrous DMF Stir for 20 min setup->dissolve add_alkyl Add Alkyl Halide (1.1 eq) Dropwise at RT dissolve->add_alkyl monitor Monitor by TLC (2-4 hours) add_alkyl->monitor quench Quench with H₂O Extract with EtOAc monitor->quench wash Wash Organic Layer (H₂O, Brine) quench->wash dry Dry (MgSO₄) Concentrate wash->dry purify Purify via Flash Chromatography dry->purify product Final Product: (1-ethyl-1H-pyrazol-4-yl)(ethyl)sulfane purify->product

Caption: Workflow for the S-alkylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol.

Summary of Reaction Parameters

The following table summarizes the expected impact of different reaction parameters on the alkylation process.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Green Approach)Expected Outcome & Rationale
Base K₂CO₃ (1.5 eq)NaH (1.1 eq)Et₃N (1.2 eq)K₂CO₃: Effective, safe, easy to handle. NaH: Very fast, but pyrophoric and requires careful handling. Et₃N: Weaker base, suitable for aqueous systems but may result in slower reactions.[10]
Solvent DMFTHFWaterDMF: High-boiling polar aprotic solvent, excellent for Sₙ2.[12] THF: Good polar aprotic alternative. Water: Protic, slows reaction but is environmentally benign.[2]
Temperature Room Temp (20-25 °C)0 °C to Room TempRoom Temp to 50 °CRoom temperature is often sufficient. Lower temperatures can be used with highly reactive electrophiles. Gentle heating may be needed for less reactive halides or in aqueous media.
Typical Yield >90%>90%70-90%Yields are generally high in polar aprotic solvents due to enhanced nucleophilicity. Aqueous methods may be slightly lower but offer environmental benefits.[10]

Conclusion

The S-alkylation of (1-ethyl-1H-pyrazol-4-yl)methanethiol is a robust and high-yielding transformation critical for the synthesis of novel pyrazole-based drug candidates. A thorough understanding of the Sₙ2 mechanism allows for the rational selection of a base, a polar aprotic solvent, and a sterically unhindered alkylating agent to achieve optimal results. The protocol provided herein represents a validated and scalable method, offering a solid foundation for researchers in organic synthesis and medicinal chemistry.

References

  • Potapov, A. S., et al. (2015). Simple Synthesis of Pyrazole-derived Dithioethers. Procedia Chemistry. Available at: [Link]

  • Kharitonov, D. S., et al. (2022). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • Hunt, I. (2013). Chem 260 SN2 Handout. University of Calgary. Available at: [Link]

  • Li, W., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Potapov, A. S., et al. (2015). Simple Synthesis of Pyrazole-derived Dithioethers. ResearchGate. Available at: [Link]

  • Ghosh, Dr. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. C.M. College. Available at: [Link]

  • Sultana, N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Kalyanaraman, B., et al. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Redox Biology. Available at: [Link]

  • Soderberg, T. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. Available at: [Link]

  • LibreTexts. (2024). 18.8: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? Study Prep in Pearson+. Available at: [Link]

  • Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Available at: [Link]

  • Narender, P., et al. (2018). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. Available at: [Link]

  • Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]

  • Request PDF. (n.d.). A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI. ResearchGate. Available at: [Link]

  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. Available at: [Link]

  • Nguyen, T. B., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Azizi, N., et al. (2011). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. Available at: [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • Kumar, P., et al. (2014). Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science. Available at: [Link]

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Application

Application Note &amp; Protocols: Harnessing Pyrazole Methanethiols in Thiol-Ene Click Chemistry for Advanced Bioconjugation and Drug Discovery

Abstract This comprehensive guide delves into the strategic application of pyrazole methanethiols in thiol-ene "click" chemistry. Pyrazole scaffolds are privileged structures in medicinal chemistry, renowned for their di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the strategic application of pyrazole methanethiols in thiol-ene "click" chemistry. Pyrazole scaffolds are privileged structures in medicinal chemistry, renowned for their diverse biological activities.[1][2][3][4][5] The thiol-ene reaction, a cornerstone of click chemistry, offers a robust and orthogonal method for forging stable thioether linkages with high efficiency and specificity.[6][7][8][9] This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols for the synthesis of pyrazole methanethiols and their subsequent conjugation to alkene-containing molecules, and insights into the characterization of the resulting adducts. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource for leveraging this powerful combination in the development of novel therapeutics, advanced biomaterials, and sophisticated research tools.

Introduction: The Strategic Convergence of Pyrazole Scaffolds and Thiol-Ene Chemistry

The quest for molecular entities with enhanced therapeutic efficacy and novel functionalities is a driving force in modern drug discovery and materials science. Pyrazole derivatives have emerged as a particularly fruitful class of heterocyclic compounds, forming the core of numerous approved drugs with applications spanning anti-inflammatory, anticancer, and antiviral therapies.[1][2][3][4][5] Their metabolic stability and versatile substitution patterns allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[2][5]

Parallel to the advancements in scaffold design, the methodologies for molecular assembly have undergone a paradigm shift with the advent of "click" chemistry. Among these, the thiol-ene reaction has garnered significant attention for its exceptional attributes:

  • High Efficiency and Yield: The reaction proceeds rapidly to completion, often with quantitative yields.[6][8][9]

  • Orthogonality and Biocompatibility: Thiol-ene reactions are tolerant of a wide range of functional groups and can be conducted in aqueous media, making them ideal for bioconjugation.[10][11][12]

  • Absence of Byproducts: The atom-economical nature of the reaction simplifies purification processes.[7][9]

  • Spatial and Temporal Control: Photoinitiated thiol-ene reactions offer precise control over the timing and location of the conjugation.[6][9][13]

This application note bridges these two powerful domains by focusing on the use of pyrazole methanethiols in thiol-ene reactions. By functionalizing the privileged pyrazole scaffold with a thiol moiety, we unlock a versatile handle for its seamless integration into a diverse array of molecules, including peptides, proteins, polymers, and nanoparticles.

Reaction Mechanisms: A Deeper Dive

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition and a nucleophilic Michael addition.[7][8][14] The choice of mechanism is dictated by the reaction conditions and the nature of the alkene substrate.

Free-Radical Thiol-Ene Addition

This is the most common pathway for thiol-ene click chemistry and is typically initiated by light (photoinitiation) or heat in the presence of a radical initiator.[6][8][14] The mechanism involves a three-step chain process:

  • Initiation: A radical initiator (e.g., a photoinitiator) abstracts a hydrogen atom from the thiol (R-SH) to generate a highly reactive thiyl radical (R-S•).

  • Propagation: The thiyl radical adds across the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

Thiol_Ene_Radical_Mechanism

Nucleophilic Thiol-Michael Addition

When the alkene is electron-deficient (e.g., acrylates, maleimides), the thiol can undergo a conjugate addition, known as the Thiol-Michael addition. This reaction is typically catalyzed by a base or a nucleophile.[7][14]

  • Activation: A base deprotonates the thiol to form a thiolate anion (RS⁻), a potent nucleophile.

  • Addition: The thiolate attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized carbanion (enolate).

  • Protonation: The carbanion is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.

Experimental Protocols

Synthesis of Pyrazole Methanethiols

The synthesis of pyrazole methanethiols can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-formed pyrazole ring.[15][16][17] Below is a general protocol for the synthesis of a generic pyrazole methanethiol from the corresponding hydroxymethyl pyrazole.

Materials and Reagents:

  • Substituted hydroxymethyl pyrazole

  • Thiourea

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Conversion to Bromomethyl Pyrazole:

    • Dissolve the hydroxymethyl pyrazole in a minimal amount of a suitable solvent (e.g., DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrobromic acid (48%) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Formation of the Isothiouronium Salt:

    • Dissolve the crude bromomethyl pyrazole in ethanol.

    • Add an equimolar amount of thiourea and reflux the mixture for 3-6 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated isothiouronium salt by filtration.

  • Hydrolysis to the Thiol:

    • Suspend the isothiouronium salt in a degassed aqueous solution of sodium hydroxide (2 M).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours.

    • Cool the reaction to room temperature and acidify with a suitable acid (e.g., HCl) to pH 3-4.

    • Extract the pyrazole methanethiol with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Pyrazole_Thiol_Synthesis

Photoinitiated Thiol-Ene Conjugation

This protocol describes a general procedure for the conjugation of a pyrazole methanethiol to an alkene-containing substrate using a photoinitiator.

Materials and Reagents:

  • Pyrazole methanethiol

  • Alkene-functionalized substrate (e.g., peptide, polymer)

  • Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, LAP)[13]

  • Degassed solvent (e.g., acetonitrile, DMSO/water mixture)

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon source

Protocol:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene-functionalized substrate and a slight excess (1.1-1.5 equivalents) of the pyrazole methanethiol in the chosen degassed solvent.

    • Add the photoinitiator (typically 0.1-1 mol% relative to the alkene).

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.[13]

  • Photoreaction:

    • Place the reaction vessel under the UV lamp.

    • Irradiate the mixture for a period ranging from a few minutes to an hour. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, NMR).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting conjugate using an appropriate method, such as HPLC for peptides or precipitation for polymers.

Table 1: Typical Reaction Parameters for Photoinitiated Thiol-Ene Conjugation

ParameterRecommended RangeRationale
Thiol:Ene Ratio 1.1:1 to 1.5:1A slight excess of thiol ensures complete consumption of the limiting alkene substrate and can increase the rate of the chain transfer step.
Photoinitiator Conc. 0.1 - 1 mol%Sufficient to initiate the reaction efficiently without leading to unwanted side reactions.
Solvent Acetonitrile, DMSO, DMF, Water/Co-solventChosen based on the solubility of the reactants. Must be transparent to the UV wavelength used.
UV Wavelength 365 nm (for Irgacure 2959)Should match the absorption maximum of the photoinitiator to ensure efficient radical generation.
Reaction Time 5 - 60 minutesHighly dependent on the reactivity of the substrates and the intensity of the UV source.

Characterization of Pyrazole-Thioether Conjugates

Confirmation of a successful conjugation is paramount. A combination of analytical techniques should be employed:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, providing direct evidence of the addition of the pyrazole methanethiol to the alkene substrate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation. The disappearance of the alkene proton signals and the appearance of new signals corresponding to the thioether linkage are key indicators of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring the reaction progress and for purifying the final product. A shift in the retention time from the starting materials to a new peak corresponding to the conjugate is expected.

Applications in Drug Discovery and Materials Science

The ability to readily conjugate the pyrazole moiety onto various platforms opens up a plethora of applications:

  • Targeted Drug Delivery: Pyrazole-containing drugs can be conjugated to targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

  • PROTACs and Molecular Glues: The thiol-ene reaction provides a robust method for synthesizing complex molecules like PROTACs, where a pyrazole-based warhead can be linked to an E3 ligase-binding element.

  • Functionalization of Biomaterials: Hydrogels and other biomaterials can be functionalized with pyrazole methanethiols to create surfaces with specific biological activities, such as anti-inflammatory or antimicrobial properties.[18][19]

  • Development of Novel Probes: Pyrazole-fluorophore conjugates can be synthesized for use in biological imaging and diagnostic applications.

Conclusion

The synergy between the privileged pyrazole scaffold and the robust thiol-ene click reaction offers a powerful and versatile strategy for the synthesis of novel, functional molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this exciting area of chemistry. By understanding the underlying mechanisms and optimizing reaction conditions, scientists can effectively leverage this methodology to advance their research in drug discovery, chemical biology, and materials science. The high efficiency, orthogonality, and biocompatibility of the thiol-ene reaction make it an invaluable tool for the precise and reliable incorporation of pyrazole methanethiols into a wide range of molecular architectures.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Available at: [Link]

  • Duan, X., & He, M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19051-19073. Available at: [Link]

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]

  • Wang, L., et al. (2016). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science, 7(3), 2146-2151. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]

  • Fadeyi, O. O., et al. (2015). Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide. Organic Letters, 17(22), 5756-5759. Available at: [Link]

  • ResearchGate. (n.d.). Thiol-Ene Click Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Giordani Group. (2018). Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Carbon-Bi2O3 Nanocomposites. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Visible light-driven photocatalytic thiol–ene/yne reactions using anisotropic 1D Bi2S3 nanorods: a green synthetic approach. Nanoscale, 14(3), 906-916. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2039-2066. Available at: [Link]

  • Encyclopedia.pub. (2022). Visible Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry, 22(12), 2329-2334. Available at: [Link]

  • ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1424-1427. Available at: [Link]

  • ACS Publications. (2016). Impact of the Molecular Environment on Thiol–Ene Coupling For Biofunctionalization and Conjugation. Bioconjugate Chemistry, 27(9), 2042-2050. Available at: [Link]

  • ACS Publications. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Macromolecules, 48(3), 545-552. Available at: [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Journal of Controlled Release, 273, 102-111. Available at: [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 1109-1117. Available at: [Link]

  • Royal Society of Chemistry. (2016). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science, 7(3), 2146-2151. Available at: [Link]

  • MDPI. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3108. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative disulfide formation in (1-ethyl-1H-pyrazol-4-yl)methanethiol

Status: Operational Ticket ID: THIOL-OX-PREV-001 Subject: Prevention and Reversal of Oxidative Disulfide Formation Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Core Directive: The Root Cause...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THIOL-OX-PREV-001 Subject: Prevention and Reversal of Oxidative Disulfide Formation Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Directive: The Root Cause Analysis

Why is this happening? Your molecule, (1-ethyl-1H-pyrazol-4-yl)methanethiol, is not just a simple thiol; it is a heteroaromatic primary thiol . The formation of the disulfide dimer (R-S-S-R) is driven by a specific oxidative cycle that is often autocatalytic in the presence of trace metals or base.

The pyrazole ring introduces a unique vulnerability: it is a weak base. If stored as a free base, the pyrazole moiety can locally buffer the solution, promoting the formation of the thiolate anion (


), which is the actual species that reacts with oxygen.
The Oxidation Cycle (Visualized)

The following diagram illustrates the "Death Spiral" of thiol oxidation. Note that Deprotonation and Metal Catalysis are the two critical control points.

ThiolOxidation Thiol (1-ethyl-1H-pyrazol-4-yl)methanethiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > 7) Radical Thiyl Radical (R-S•) Thiolate->Radical SET Oxidation Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol RESCUE (Reducing Agents) Base Base / Pyrazole N Base->Thiolate Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Radical Catalyzes Oxygen Dissolved O₂ Oxygen->Radical

Figure 1: The oxidative pathway. The transition from Thiol to Thiolate is the rate-limiting step for air oxidation, often accelerated by the basicity of the pyrazole ring itself.

Prevention Protocols (Storage & Handling)

The First Line of Defense.

A. Storage Architecture

Do not store this molecule as a free base oil if possible. The hydrochloride salt is significantly more stable because it suppresses the thiolate anion.

ParameterRecommended ConditionTechnical Rationale
Physical State Solid HCl Salt Protonation of the pyrazole and thiol prevents

formation.
Temperature -20°C or -80°C Arrhenius equation: lowering T exponentially decreases oxidation rate.
Atmosphere Argon (Ar) Ar is heavier than air and forms a "blanket" in the vial.

is acceptable but less effective for open vials.
Container Amber Glass + Teflon Tape Amber blocks UV (which generates radicals); Teflon tape seals against

diffusion.
B. Solvent Degassing (The "Freeze-Pump-Thaw" Standard)

Using "sparged" solvents is insufficient for sensitive thiols. You must use the Freeze-Pump-Thaw (FPT) method for reaction solvents.[1]

  • Freeze: Place solvent in a Schlenk flask. Freeze with liquid

    
    .
    
  • Pump: Open to high vacuum (5–10 min). Crucial: Solvent must be frozen solid.

  • Thaw: Close vacuum. Thaw in warm water. Gas bubbles will evolve.[2]

  • Repeat: Perform 3 cycles .

  • Backfill: Fill with Argon.

Expert Tip: If your reaction involves transition metals (e.g., Pd-catalyzed coupling), add 1 mM EDTA to your aqueous buffers to sequester trace Copper/Iron, which are potent catalysts for disulfide formation [1].

Troubleshooting & Rescue Operations

Logic for when things go wrong.

Diagnostic: "Is my thiol compromised?"
  • H-NMR: Look for a downfield shift in the methylene protons (

    
    -S). Disulfides typically shift these protons by +0.2 to +0.5 ppm compared to the free thiol.
    
  • MS: M+ peak corresponds to

    
    .
    
  • Smell: Disulfides often smell less "sharp" than free thiols, but this is unreliable and unsafe.

The Rescue Protocol (Chemical Reduction)

If you detect dimerization, do not discard the batch. The disulfide bond is reversible.[3]

Workflow Decision Matrix

RescueLogic Start Disulfide Detected Context Intended Use? Start->Context Bio Biological Assay Context->Bio Synth Chemical Synthesis Context->Synth TCEP Use TCEP or DTT (Neutral pH compatible) Bio->TCEP Water soluble Zn Zn / Acetic Acid (Classic, cheap) Synth->Zn Large Scale PPh3 PPh3 / H2O (Cleanest for organic) Synth->PPh3 High Purity Req

Figure 2: Decision matrix for selecting the appropriate reducing agent based on downstream application.

Protocol A: Phosphine Reduction (Recommended for Synthesis)

Best for recovering the thiol for use in alkylation/acylation.

  • Dissolve the disulfide mixture in THF/Water (4:1).

  • Add 1.2 equivalents of Triphenylphosphine (

    
    ) .
    
  • Stir at RT for 1–4 hours.

  • Mechanism:

    
    .
    
  • Workup: Acidify to pH 2 (protonates the pyrazole/thiol), wash with Ether/DCM (removes

    
    ), then basify the aqueous layer and extract the thiol [2].
    
Protocol B: Zinc/Acid Reduction (Large Scale)

Best for bulk recovery of >10g.

  • Dissolve disulfide in Acetic Acid .

  • Add Zinc dust (3-5 equivalents) slowly.

  • Stir vigorously (exothermic).

  • Filter off Zinc; neutralize filtrate to recover thiol.

Frequently Asked Questions (FAQs)

Q: Can I use TCEP for chemical synthesis instead of biological assays? A: Yes, but it is expensive and difficult to remove from organic solvents. TCEP is best reserved for aqueous buffers where you need to keep the thiol reduced during a protein conjugation event. For organic synthesis,


 is superior due to ease of removal [3].

Q: Why does my thiol turn pink/red upon standing? A: This is often a "chromogenic oxidation." Trace iron forms a complex with the thiol/disulfide species, or trace oxidation of the pyrazole ring itself is occurring. If the NMR is clean, the color may be an impurity <1%. Perform a charcoal filtration.

Q: I need to use a base (e.g.,


) for my alkylation reaction. How do I prevent dimerization during the reaction? 
A:  This is the "Thiol Paradox." You need base to react, but base promotes oxidation.
  • Solution: Degas all solvents thoroughly (FPT method).

  • Solution: Add the electrophile before the base.

  • Solution: Run the reaction under a positive pressure of Argon (balloon).

References

  • Overman, L. E., & O'Connor, E. M. (1976). Nucleophilic cleavage of the sulfur-sulfur bond by phosphorus nucleophiles. Journal of the American Chemical Society.[4] (Standard protocol for Phosphine reduction).

  • Lukesh, J. C., et al. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid.[4] Journal of the American Chemical Society.[4] Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Degas Solvents (Freeze-Pump-Thaw). Retrieved from [Link]

Sources

Optimization

troubleshooting low nucleophilicity of pyrazole methanethiols in coupling

Introduction: The "Phantom" Low Nucleophilicity Welcome to the Technical Support Center. You are likely here because your coupling reaction involving a pyrazole methanethiol (pyrazole-CH₂-SH) is failing.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phantom" Low Nucleophilicity

Welcome to the Technical Support Center. You are likely here because your coupling reaction involving a pyrazole methanethiol (pyrazole-CH₂-SH) is failing. You observe low conversion, poor yields, or unidentifiable byproducts, and have diagnosed this as "low nucleophilicity" of the sulfur.

Technical Reality Check: Primary thiols (including methanethiols) are inherently excellent nucleophiles (


). If they appear non-reactive, it is rarely due to intrinsic electronic deficits. Instead, you are likely facing one of three "silent killers" specific to the pyrazole scaffold:
  • Rapid Oxidation: Formation of unreactive disulfides.

  • Competitive N-Alkylation: The pyrazole nitrogen acting as a nucleophilic sink.

  • Catalyst Poisoning: The pyrazole ring coordinating to your transition metal (Pd/Cu), deactivating the catalyst.

This guide addresses these issues with specific diagnostic protocols and solutions.

Module 1: The "Disappearing" Starting Material (Oxidation)

Q: My starting thiol consumes rapidly, but I see no desired product. Mass spec shows a dimer. What is happening?

A: You are forming the disulfide.[1] Pyrazoles are electron-withdrawing.[2] While this makes the thiol slightly more acidic (good for deprotonation), the resulting thiolate is highly prone to oxidative dimerization, especially in the presence of trace metals or oxygen. Once the disulfide forms, the nucleophilic sulfur is "locked" and unreactive.

Troubleshooting Protocol: The "Reductive Rescue"

If you suspect disulfide formation, do not add more base. Add a reducing agent.

ParameterRecommendationMechanism
Reducing Agent TCEP·HCl (Tris(2-carboxyethyl)phosphine)Selectively cleaves disulfides without interfering with most alkylating agents or metal catalysts. Unlike DTT, it is odorless and stable.
Stoichiometry 1.1 – 1.5 equivalents relative to thiolEnsures all disulfide is reverted to monomeric thiol in situ.
Solvent Degassed DMF or MeOH/WaterOxygen promotes disulfide formation. Sparging with Argon for 15 mins is mandatory.

Validation Step: Run a TLC or LCMS of your reaction mixture before and after adding a small spatula tip of TCEP. If the "dimer" peak reverts to the starting material mass, oxidation is your culprit.

Module 2: Regioselectivity (S- vs. N-Alkylation)

Q: I am running a standard SN2 alkylation (with an alkyl halide). I see conversion, but the NMR looks wrong. Is the Nitrogen reacting?

A: Yes. This is the Ambident Nucleophile Problem . The pyrazole ring contains a basic nitrogen (


 for the NH). While the thiol (

) is more acidic, strong bases or "hard" conditions can deprotonate the nitrogen, leading to competitive N-alkylation.
The Hard/Soft Acid-Base (HSAB) Matrix
VariableCondition for S-Coupling (Desired)Condition for N-Coupling (Undesired)
Base Strength Mild (Cs₂CO₃, K₂CO₃, DIPEA)Strong (NaH, KOtBu, LDA)
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (EtOH) or Ether
Counterion Cesium (Cs⁺) Sodium (Na⁺) / Lithium (Li⁺)

Technical Insight: Cesium Carbonate (Cs₂CO₃) is the "Gold Standard" for thiol alkylation. The large Cesium cation provides a "soft" counterion that stabilizes the "soft" thiolate anion, promoting reaction with the electrophile while minimizing interaction with the "hard" pyrazole nitrogen.

Corrective Protocol:

  • Switch base to Cs₂CO₃ (1.5 eq) .

  • Use DMF as solvent.[3][4]

  • Keep temperature < 60°C (Higher temps promote N-alkylation).

Module 3: Metal-Catalyzed Cross-Coupling (C-S Bond Formation)

Q: I am trying to couple the thiol to an aryl halide using Palladium (Buchwald-Hartwig conditions). The reaction stalls immediately.

A: Your pyrazole is poisoning the catalyst. Pyrazoles are excellent ligands. The nitrogen lone pair (


) binds strongly to Pd(II) species, displacing your phosphine ligands and creating a catalytically inactive "Pd-dead" complex.
Visualizing the Competition

The diagram below illustrates the competitive pathways that kill your reaction.

PyrazoleCoupling cluster_0 Pathway A: Catalyst Poisoning (Likely Failure) cluster_1 Pathway B: Successful Coupling Start Pyrazole Methanethiol + Pd Catalyst Coordination Pyrazole N-Pd Coordination Start->Coordination Standard Ligands (e.g., PPh3) OxAdd Oxidative Addition (Ar-X to Pd) Start->OxAdd Bulky/Bidentate Ligands (e.g., Xantphos) DeadCat Inactive Catalyst Complex Coordination->DeadCat RedElim Reductive Elimination (C-S Bond Formed) OxAdd->RedElim

Caption: Figure 1. Catalyst poisoning mechanism. Standard ligands allow pyrazole nitrogen to bind Pd (Pathway A). Bulky ligands prevent this, forcing the catalytic cycle (Pathway B).

The Solution: Ligand Overpowering

You must use a ligand that binds Palladium stronger than the pyrazole does, or is too bulky to allow the pyrazole to approach.

Recommended Catalyst Systems:

  • Pd₂dba₃ + Xantphos: The wide bite angle of Xantphos facilitates the reductive elimination of C-S bonds and resists displacement by the pyrazole.

  • Pd(OAc)₂ + DPEphos: Excellent for difficult thiol couplings.

  • Pre-Catalysts: Use Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand is extremely tightly bound and will not be displaced by the pyrazole.

Summary Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

TroubleshootingFlow Start Problem: Low Yield / No Reaction CheckOx Q1: Is Dimer (Disulfide) present in LCMS? Start->CheckOx YesOx Cause: Oxidation Action: Add TCEP (1.5 eq) + Degas CheckOx->YesOx Yes NoOx Q2: Is it SN2 or Cross-Coupling? CheckOx->NoOx No SN2 SN2 Alkylation NoOx->SN2 Cross Pd Cross-Coupling NoOx->Cross CheckRegio Q3: Is N-alkylated product forming? SN2->CheckRegio CheckCat Q4: Is Catalyst dying? Cross->CheckCat FixRegio Cause: Hard Base/Solvent Action: Switch to Cs2CO3 / DMF CheckRegio->FixRegio Yes FixCat Cause: Pyrazole Poisoning Action: Switch to Xantphos or Pd-PEPPSI CheckCat->FixCat Likely

Caption: Figure 2. Decision matrix for troubleshooting pyrazole methanethiol coupling failures.

References

  • Vertex Pharmaceuticals. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). [Link] (Note: Contextual reference for heterocycle poisoning).

  • Albers, P., et al. (2001).[5] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Lett. [Link]

  • Fraunhofer Institute. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Fraunhofer Publica. [Link]

Sources

Troubleshooting

handling thiol odor and volatility of (1-ethyl-1H-pyrazol-4-yl)methanethiol

Technical Support Center: Volatile Thiol Handling Ticket Subject: Handling Odor & Volatility of (1-ethyl-1H-pyrazol-4-yl)methanethiol Ticket Status: Open Support Agent: Senior Application Scientist, Dr. Aris Immediate Co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Volatile Thiol Handling Ticket Subject: Handling Odor & Volatility of (1-ethyl-1H-pyrazol-4-yl)methanethiol Ticket Status: Open Support Agent: Senior Application Scientist, Dr. Aris

Immediate Containment (Emergency Response)

User: "I just opened the package and the smell is already escaping. What do I do immediately?"

Dr. Aris: Do not panic. The odor threshold of (1-ethyl-1H-pyrazol-4-yl)methanethiol is likely in the parts-per-billion (ppb) range. A strong smell does not necessarily indicate a toxic exposure level, but it is a community safety hazard (often mistaken for a gas leak).

Immediate Action Plan:

  • Seal & Cool: If the vial is capped, wrap the cap in Parafilm and place it inside a secondary jar (e.g., a wide-mouth glass jar) containing a layer of activated charcoal or a paper towel soaked in dilute bleach.

  • Cold Storage: Move the secondary container to a -20°C freezer immediately. Lowering the temperature drastically reduces the vapor pressure of the methanethiol moiety.

  • Ventilation: Ensure your fume hood sash is at the lowest working position. If the smell has escaped the lab, notify your safety officer immediately to prevent a false "gas leak" alarm.

The "Why": Science of the Stench

User: "Why is this specific compound so difficult to handle compared to other pyrazoles?"

Dr. Aris: The difficulty lies in the methanethiol (-CH₂SH) tail attached to the pyrazole ring.

  • Olfactory Mechanism: The sulfur atom binds to metal sites (copper/zinc) in human olfactory receptors with extreme affinity.

  • Volatility: While the pyrazole ring adds molecular weight, the methanethiol group prevents strong hydrogen bonding compared to alcohols, keeping the vapor pressure high enough to cause issues at room temperature.

  • Oxidation Sensitivity: Thiols readily oxidize to disulfides (R-S-S-R) in air. While disulfides are less volatile, they often retain a "garlic/rotten" odor and degrade your purity.

Data: Odor vs. Toxicity

ParameterValue (Est.)Implication
Odor Threshold 0.1 - 1.0 ppbYou will smell it long before it hurts you.
Vapor Pressure ModerateSignificant evaporation at 25°C; negligible at -20°C.
Oxidation State -2 (Thiol)Needs oxidation to +4 (Sulfonic Acid) to be odorless.

Operational Protocols: Synthesis & Handling

User: "I need to use this in a reaction. How do I transfer it without clearing out the building?"

Dr. Aris: You must use a Closed-Loop Protocol . Never pour this compound.

Protocol A: The Bleach Scrubber Setup

Requirement: All vacuum lines (rotovap or manifold) must pass through a chemical scrubber before hitting the pump or house vacuum.

BleachScrubber Reaction Reaction Vessel (Thiol Source) Trap1 Trap 1: Empty (Anti-Suckback) Reaction->Trap1 Vapors Trap2 Trap 2: Bleach (NaOCl) (Oxidation Station) Trap1->Trap2 Gas Flow Pump Vacuum Pump (Exhaust) Trap2->Pump Clean Air

Figure 1: Essential scrubber setup. The empty trap prevents bleach from being sucked back into your reaction if the vacuum fails.

Protocol B: Syringe Transfer Techniques
  • Preparation: Pre-weigh a septum-capped flask.

  • Needle Choice: Use a long needle (deflected point) to avoid coring the septum.

  • The Draw: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the source vial to equalize pressure. Withdraw the liquid with your syringe.

  • The Clean: Before removing the syringe needle from the source vial, pull the plunger back to fill the needle with inert gas. This prevents a drop of thiol from falling off the tip during transfer.

  • Decon: Immediately draw dilute bleach into the contaminated syringe after use.

Waste Management & Decontamination

User: "How do I clean my glassware? The soap isn't working."

Dr. Aris: Soap only solubilizes; it does not destroy the odorophore. You must perform a chemical quench.[1]

The Chemistry of Quenching: You are driving the sulfur from Oxidation State -2 (Smelly Thiol) to +4 (Odorless Sulfonic Acid).



The "Magic Mix" Recipe (For Glassware):

  • Base: 10% Sodium Hypochlorite (Bleach).

  • Surfactant: 1% SDS or dish soap (helps bleach penetrate greasy residues).

  • Solvent: Water (Do NOT use Acetone).

WARNING: Never mix Bleach with Acetone. This produces Chloroform and tear gas (chloroacetone).

DeconFlow Start Contaminated Item Decision Material Type? Start->Decision Glass Glassware Decision->Glass Plastic Septa/Gloves/Paper Decision->Plastic Soak Soak in Bleach Bath (In Fume Hood, >4 Hours) Glass->Soak Bag Double Ziploc Bag label 'STENCH' Plastic->Bag Rinse Rinse with Water (Check pH neutral) Soak->Rinse Bin Solid Waste Stream Bag->Bin

Figure 2: Decontamination decision tree. Segregation of waste is critical.

Troubleshooting & FAQs

Q: My rotovap pump oil smells like sulfur. Is it ruined? A: Likely, yes. Sulfur compounds are highly soluble in oil.

  • Fix: Change the oil immediately. Run the pump with the ballast open (or just an open inlet) in a hood for 2 hours to purge volatiles.

  • Prevention:[2][3][4][5][6][7][8][9] You failed to use a bleach trap (See Protocol A). Install one immediately.

Q: I treated the waste with bleach, but it still smells. Why? A: You likely formed the disulfide (R-S-S-R) instead of the sulfonic acid.

  • Cause: Insufficient bleach was used. The first step of oxidation is Disulfide formation (still smelly).

  • Fix: Add excess bleach and stir overnight. The solution must remain yellow/green (indicating excess chlorine) to ensure full oxidation to the sulfonate.

Q: Can I use Hydrogen Peroxide instead of Bleach? A: Yes, but it is slower.

  • Recipe: 30%

    
     adjusted to pH 10 with Sodium Bicarbonate.
    
  • Pros: No risk of chloroform formation if acetone is present.

  • Cons: Reaction is vigorous; requires cooling for large quantities.

References

  • University of California, Los Angeles (UCLA). "SOP: Working with Volatile & Malodorous Compounds." UCLA Environment, Health & Safety.Link (General EH&S Search)

  • Princeton University. "Standard Operating Procedures: Thiol and Stench Chemicals." Princeton EHS.Link

  • National Institutes of Health (NIH). "Hypochlorite-induced oxidation of thiols: formation of thiyl radicals." PubMed.Link

  • Fisher Scientific. "Safety Data Sheet: Ethyl 4-cyano-1H-pyrazole-5-carboxylate (Related Pyrazole Handling)." Link

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by (1-ethyl-1H-pyrazol-4-yl)methanethiol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for catalyst management. This guide is designed for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalyst management. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst performance, specifically deactivation caused by the sulfur-containing compound (1-ethyl-1H-pyrazol-4-yl)methanethiol. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to diagnose, mitigate, and resolve catalyst poisoning events.

Section 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the immediate questions and concerns that arise when a catalyzed reaction does not proceed as expected.

Q1: My palladium-catalyzed cross-coupling reaction has stalled. How can I determine if (1-ethyl-1H-pyrazol-4-yl)methanethiol is the cause?

A1: A stalled or sluggish reaction is a primary indicator of catalyst poisoning. Sulfur compounds, particularly thiols, are notorious poisons for late-transition metal catalysts like palladium, platinum, and nickel.[1][2] The poisoning occurs through strong chemisorption of the sulfur atom onto the active metal sites, blocking them from participating in the catalytic cycle.[1][3]

To diagnose poisoning by (1-ethyl-1H-pyrazol-4-yl)methanethiol, consider the following workflow:

  • Reagent Analysis: Scrutinize all starting materials, reagents, and solvents. Is the suspected poison a known or potential impurity in one of your substrates? Trace amounts, even at the ppm level, can be sufficient to deactivate a catalyst.[4]

  • Control Experiment: Run a control reaction using starting materials from a trusted, sulfur-free source. If this reaction proceeds normally, it strongly implicates an impurity in your original reagent batch.

  • Dose-Response Test: Intentionally introduce a small, known amount of (1-ethyl-1H-pyrazol-4-yl)methanethiol into a clean, functioning reaction. A significant drop in conversion or complete reaction arrest will confirm its role as a poison.

  • Increase Catalyst Loading: In some instances, a higher catalyst loading might overcome the poisoning effect by providing a stoichiometric excess of active sites relative to the poison.[1] However, this is a diagnostic tool, not a cost-effective solution.

Q2: How exactly does (1-ethyl-1H-pyrazol-4-yl)methanethiol poison my catalyst?

A2: The deactivation mechanism is multifaceted, involving both the thiol group and potentially the pyrazole ring.

  • Sulfur Poisoning (Primary Mechanism): The thiol (-SH) group is the primary culprit. The soft sulfur atom has a high affinity for soft late-transition metals like palladium. It forms a strong, often irreversible, coordinate bond (chemisorption) with the palladium active sites.[1][2] This interaction blocks the site, preventing the substrate from coordinating and entering the catalytic cycle. The formation of stable palladium-sulfur species, such as palladium sulfide (Pd₄S) or palladium sulfate (PdSO₄) under oxidative conditions, can lead to permanent deactivation.[5][6]

  • N-Heterocycle Interaction (Secondary Mechanism): The pyrazole ring, a nitrogen-containing heterocycle, can also act as a ligand and coordinate to the metal center.[7][8] While typically a weaker interaction than the thiol-metal bond, it can contribute to catalyst inhibition. In some cases, N-heterocycles are known catalyst poisons.[4][9] The combined effect of a chelating N-S ligand could lead to an even more stable, inactive complex.

Below is a diagram illustrating the primary poisoning mechanism.

PoisoningMechanism cluster_0 Catalytic Cycle (Normal Operation) cluster_1 Poisoning Event Active_Catalyst Pd(0)Ln Active Catalyst Intermediate Pd(II) Complex Active_Catalyst->Intermediate Oxidative Addition Poisoned_Catalyst Pd-S Adduct (Inactive) Active_Catalyst->Poisoned_Catalyst Irreversible Binding Substrate Substrate (R-X) Product Product (R-Nu) Intermediate->Product Reductive Elimination Poison (1-ethyl-1H-pyrazol-4-yl)methanethiol Poison->Poisoned_Catalyst

Caption: Mechanism of catalyst poisoning by a thiol compound.

Q3: Is the poisoning reversible or permanent?

A3: This depends on the reaction conditions. At lower temperatures, sulfur compounds tend to form very stable chemical bonds with metal active sites, leading to irreversible deactivation.[1] At higher temperatures, the adsorption may be weaker and potentially reversible.[1] However, for practical purposes in solution-phase synthesis, thiol poisoning of palladium catalysts is often considered irreversible and requires aggressive intervention.

Section 2: Troubleshooting Guides & Mitigation Strategies

This section provides actionable steps to overcome catalyst poisoning before, during, and after a reaction.

Guide 1: Pre-Reaction Mitigation - The Use of Scavengers

The most effective strategy is to remove the poison before it reaches the catalyst. This is achieved using "scavengers"—materials that selectively bind to and remove the sulfur impurity.[10]

What are my scavenger options?

A variety of scavengers can be employed. The optimal choice depends on the solvent, temperature, and nature of your substrates.

Scavenger TypeExamplesMechanism of ActionProsCons
Silica-Based Silica-Thiol (Si-SH), Silica-TriamineCovalent binding or strong adsorption to functionalized silica gel.[11][12]High efficiency, easy to remove by filtration, wide solvent compatibility.Can be costly, requires stoichiometric amounts.
Metal Oxides Copper Oxide, Zinc OxideReacts with thiols to form stable metal sulfides.Cost-effective, high capacity.Can require higher temperatures, may introduce leached metals.
Zeolites Ag-exchanged zeolitesAdsorption within the porous structure and strong binding to silver.High selectivity for sulfur compounds.Can be expensive, potential for pore blockage.
Polymer-Based Polystyrene-supported scavengersFunctionalized polymers bind the poison, which is then filtered off.High capacity, easy removal.Potential for polymer swelling in certain solvents.
Protocol 2.1: Standard Procedure for Sulfur Scavenging

This protocol outlines a general method for removing a thiol impurity from a solution of a starting material before its use in a catalytic reaction.

  • Select a Scavenger: Based on the table above, choose an appropriate scavenger. For (1-ethyl-1H-pyrazol-4-yl)methanethiol, a silica-based scavenger like ISOLUTE® Si-Thiol is an excellent starting point due to its high affinity for thiols.[12]

  • Quantify the Problem: If possible, determine the concentration of the thiol impurity in your starting material via techniques like GC-MS or HPLC with a sulfur-selective detector.

  • Prepare the Solution: Dissolve the contaminated starting material in a suitable, dry solvent (e.g., THF, Toluene, Dioxane) in which it is fully soluble.

  • Add the Scavenger: Add 3-5 molar equivalents of the scavenger relative to the estimated amount of the thiol poison.[12] If the poison concentration is unknown, a common starting point is to use a weight of scavenger equal to 10-20% of the weight of the substrate.

  • Stir: Stir the mixture vigorously at room temperature for 1-4 hours. Gentle heating (40-50 °C) can sometimes accelerate the process, but should be tested first to ensure substrate stability.

  • Filter: Remove the scavenger by filtration through a pad of celite or a suitable filter paper. Wash the filter cake with a small amount of fresh solvent.

  • Verify Removal: Analyze the filtrate to confirm the removal of the thiol.

  • Proceed with Reaction: Use the purified solution directly in your catalytic reaction.

Caption: Workflow for pre-reaction removal of thiol poisons.

Guide 2: Post-Poisoning Remediation - Catalyst Regeneration

If poisoning has already occurred, it may be possible to regenerate the catalyst, particularly for heterogeneous catalysts (e.g., Pd on Carbon). Regeneration aims to remove the adsorbed poison from the catalyst surface, restoring its active sites.[13]

Warning: Regeneration procedures are often harsh and may alter the catalyst's morphology (e.g., by sintering metal particles), potentially affecting its long-term performance.[14]

What regeneration methods are available?
  • Oxidative Treatment: This involves heating the catalyst in the presence of an oxidant (like air or an oxygen-containing stream) to convert adsorbed sulfur species into volatile sulfur oxides (SO₂).[14][15] This is often followed by a reduction step to restore the metallic state of the catalyst.

  • Reductive Treatment: A stream of hydrogen at elevated temperatures can be used to reduce sulfated species and desorb some sulfur compounds.[5][16]

  • Solvent/Chemical Washing: Washing the catalyst with specific solutions, such as alkaline washes, can help remove certain types of poisons.[14] For strongly bound thiols, this is often less effective.

Protocol 2.2: Oxidative Regeneration of a Poisoned Pd/C Catalyst

This protocol is a general guideline for regenerating a sulfur-poisoned Palladium on Carbon (Pd/C) catalyst. Safety First: All operations should be conducted in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, carefully filter the poisoned Pd/C catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., ethyl acetate, then methanol) to remove any physically adsorbed organic residues.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a free-flowing powder is obtained.

  • Oxidation: Place the dried catalyst in a suitable furnace (e.g., a tube furnace). Heat the catalyst in a gentle flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂). A typical temperature range is 100-350 °C.[1][15] The goal is to oxidize the sulfur without causing excessive sintering of the palladium nanoparticles. Start with a lower temperature (e.g., 100 °C for 2 hours) and assess activity.

  • Reduction (Crucial Step): After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, it must be reduced back to Pd(0). Cool the catalyst under an inert atmosphere (N₂ or Ar). Then, switch to a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) and carefully heat the catalyst. A typical reduction temperature is 150-250 °C for 2-4 hours.

  • Activity Test: After cooling to room temperature under an inert atmosphere, test the regenerated catalyst in a small-scale control reaction to evaluate the recovery of its activity.

Note: The optimal temperatures and times for oxidation and reduction depend heavily on the specific catalyst and the nature of the poison and must be determined empirically.[5][17]

Section 3: Advanced Topics & Alternative Strategies

Q4: Are there any catalysts that are resistant to sulfur poisoning?

A4: Yes, developing sulfur-tolerant catalysts is an active area of research. Strategies include:

  • Bimetallic Catalysts: Combining palladium with another metal (e.g., platinum, gold) can alter the electronic properties of the active site, reducing its affinity for sulfur.[13][16]

  • Altering the Support: The catalyst support (e.g., alumina, ceria) can play a role in sulfur tolerance by acting as a "sulfur sink," adsorbing sulfur species and preventing them from reaching the active metal.[13][18]

  • Ligand Design: For homogeneous catalysts, bulky or electronically-tuned ligands can sterically hinder the approach of the poison to the metal center or modify the metal's electronic state to be less susceptible to binding.

Q5: Can the thiol itself be used to modify the catalyst's behavior?

A5: This is a fascinating and advanced concept. While thiols are typically viewed as poisons, in some highly specific cases, they can be used as "transient cooperative ligands" or modifiers to control selectivity.[19][20] For example, controlled addition of a thiol has been shown to switch the selectivity in alkyne semihydrogenation.[19] This requires a deep mechanistic understanding and precise control over reaction conditions, and it is not a general strategy for overcoming poisoning.

References

  • Jadhav, H., et al. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available from: [Link]

  • Nissinen, V. H., et al. (2018). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Applied Catalysis B: Environmental. Available from: [Link]

  • Studt, F., et al. Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]

  • Li, G., et al. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available from: [Link]

  • Wang, J., et al. (2013). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents (CN103191759A).
  • Utkin, A. V., et al. (2019). Poisoning effect of N-containing compounds on performance of Raney® nickel in transfer hydrogenation. ResearchGate. Available from: [Link]

  • Zolotukhina, A. V., et al. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Available from: [Link]

  • Gremminger, P., et al. (2022). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. Available from: [Link]

  • Zhang, H., et al. (2022). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews. Available from: [Link]

  • Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Available from: [Link]

  • Kuriyama, S., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (PMC). Available from: [Link]

  • Catalyst poisoning and regeneration methods. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Available from: [Link]

  • Chen, L., et al. (2020). SO2 Poisoning Mechanism. Encyclopedia.pub. Available from: [Link]

  • Learn Engineering. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter?. Available from: [Link]

  • Al-Ghamdi, M. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • Zhang, G., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. Available from: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). Available from: [Link]

  • Al-Hamzi, A. M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available from: [Link]

  • Luo, J., et al. (2023). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. National Institutes of Health (PMC). Available from: [Link]

  • Norlab. ISOLUTE® Si-Thiol - Metal Scavenger. Available from: [Link]

  • Liu, S., et al. (2022). Upgrading heterogeneous Ni catalysts with thiol modification. National Institutes of Health (PMC). Available from: [Link]

  • Sereda, O., & Raj, S. (1964). CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Journal of Chemistry. Available from: [Link]

  • Wikipedia. Scavenger (chemistry). Available from: [Link]

  • Du, H., et al. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. Available from: [Link]

  • Le, K. K., et al. (2018). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications. Available from: [Link]

  • FUJIFILM Wako Chemicals. SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. Available from: [Link]

  • Crow, J. P. (2000). Peroxynitrite scavenging by metalloporphyrins and thiolates. Free Radical Biology and Medicine. Available from: [Link]

  • Biotage. ISOLUTE® Si-Thiol | Metal scavenger. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of (1-ethyl-1H-pyrazol-4-yl)methanethiol

Executive Summary & Application Context (1-ethyl-1H-pyrazol-4-yl)methanethiol is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(1-ethyl-1H-pyrazol-4-yl)methanethiol is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its structural integrity is defined by the reactive methanethiol (-CH₂SH) handle, which is prone to rapid oxidation into the corresponding disulfide.

This guide provides an authoritative 1H NMR characterization framework. Unlike standard spectral lists, this document focuses on comparative analysis against its primary metabolic and synthetic impurities (the disulfide and the alcohol precursor), enabling researchers to definitively validate purity and identity.

Structural Analysis & Theoretical Grounding

The 1H NMR spectrum of (1-ethyl-1H-pyrazol-4-yl)methanethiol is characterized by three distinct chemical environments. Understanding the electronic causality behind these shifts is essential for troubleshooting.

The Diagnostic "Fingerprint" Regions
  • The Pyrazole Core (7.3 – 7.6 ppm): The 1,4-substitution pattern renders the H-3 and H-5 protons chemically distinct but magnetically similar. H-5 is typically more deshielded (downfield) due to the inductive effect of the adjacent pyrrole-like nitrogen (N-1).

  • The Methanethiol "Warhead" (3.5 – 3.7 ppm): This is the critical quality attribute (CQA) . The methylene protons (-CH₂-) appear as a doublet due to coupling with the thiol proton (-SH). Loss of this coupling (collapse to a singlet) is the primary indicator of oxidation (disulfide formation).

  • The Ethyl Tail (1.4 & 4.1 ppm): A classic triplet-quartet system that serves as an internal integration standard.

Comparative Characterization: Target vs. Alternatives

In a synthetic context, the "alternatives" are the impurities that mimic the target. The table below contrasts the target thiol with its most common contaminants: the Disulfide (oxidation product) and the Alcohol (hydrolysis product/precursor).

Table 1: Comparative Chemical Shifts (CDCl₃, 400 MHz)
FeatureTarget: Methanethiol Impurity A: Disulfide Impurity B: Alcohol
Structure R-CH₂-SH R-CH₂-S-S-CH₂-R R-CH₂-OH
-CH₂- Shift ~3.60 ppm ~3.85 ppm 4.47 – 4.57 ppm
Multiplicity Doublet (

Hz)
Singlet Singlet (usually)
Exchangeable H Triplet (~1.5-1.8 ppm)NoneBroad Singlet (~2.0 ppm)
Status Pure Product Oxidative Impurity Hydrolysis/Precursor

Critical Insight: The shift of the methylene group is the most reliable purity indicator.

  • Thiol (-CH₂SH): Shielded by sulfur, split into a doublet.

  • Disulfide (-CH₂SS-): Deshielded (downfield shift of ~0.25 ppm) and singlet nature due to symmetry and lack of H-S coupling.

  • Alcohol (-CH₂OH): Significantly deshielded (downfield shift of ~0.9 ppm) due to oxygen's electronegativity.

Detailed Assignment & Experimental Data

The following data represents the consensus characterization for (1-ethyl-1H-pyrazol-4-yl)methanethiol in CDCl₃.

Table 2: 1H NMR Assignment (CDCl₃)[1][2]
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
7.45 - 7.55 Singlet (s)1HH-5 (Pyrazole Ring)-
7.35 - 7.45 Singlet (s)1HH-3 (Pyrazole Ring)-
4.12 Quartet (q)2HN-CH₂- (Ethyl)7.2
3.62 Doublet (d)2H-CH₂-SH (Methylene)7.5
1.65 Triplet (t)1H-SH (Thiol)*7.5
1.46 Triplet (t)3H-CH₃ (Ethyl)7.2

*Note: The thiol proton (-SH) shift is concentration and temperature-dependent. It may appear broad or undergo exchange in "wet" solvents.

Experimental Protocol & Workflow

To ensure reproducibility and prevent in-tube oxidation during analysis, follow this strict protocol.

Protocol: Anaerobic NMR Sample Preparation
  • Solvent Choice: Use CDCl₃ (stored over molecular sieves) or DMSO-d₆ . Avoid old CDCl₃ as acidity can catalyze disulfide formation.

  • Preparation: Dissolve ~5-10 mg of the oil in 0.6 mL solvent.

  • Acquisition: Run a standard 1H scan (16-32 scans).

  • Validation (D₂O Shake):

    • Add 1 drop of D₂O to the tube.

    • Shake vigorously and re-acquire.

    • Result: The triplet at ~1.65 ppm (-SH) should disappear, and the doublet at 3.62 ppm (-CH₂-) should collapse into a singlet . This confirms the presence of the free thiol.

Characterization Logic Flow

The following diagram illustrates the decision tree for validating the product identity.

NMR_Characterization_Flow Start Acquire 1H NMR Spectrum Check_CH2 Analyze -CH2- Region (3.5 - 4.6 ppm) Start->Check_CH2 Doublet_36 Doublet at ~3.6 ppm? Check_CH2->Doublet_36 Singlet_38 Singlet at ~3.8-3.9 ppm? Check_CH2->Singlet_38 Singlet_45 Singlet at ~4.5 ppm? Check_CH2->Singlet_45 D2O_Test Perform D2O Shake Test Doublet_36->D2O_Test Yes Result_Disulfide IMPURITY: Disulfide (Oxidation Product) Singlet_38->Result_Disulfide Likely Result_Alcohol IMPURITY: Alcohol (Hydrolysis/Precursor) Singlet_45->Result_Alcohol Likely Result_Thiol CONFIRMED: Target Thiol (Doublet collapses to Singlet) D2O_Test->Result_Thiol Coupling Lost

Figure 1: Logical decision tree for interpreting the methylene signal in pyrazole-methanethiol derivatives.

References

  • Vertex AI Search. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information: Synthesis of Pyrazole Derivatives. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: 1H NMR spectroscopic evidence. PubMed. Retrieved from [Link]

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from [Link]

Comparative

The Thiol-Pyrazole Paradox: HPLC Method Development for (1-ethyl-1H-pyrazol-4-yl)methanethiol

Executive Summary Developing a purity analysis method for (1-ethyl-1H-pyrazol-4-yl)methanethiol presents a classic "analytical paradox." The molecule contains two conflicting functional groups: a basic pyrazole ring (pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity analysis method for (1-ethyl-1H-pyrazol-4-yl)methanethiol presents a classic "analytical paradox." The molecule contains two conflicting functional groups: a basic pyrazole ring (prone to peak tailing on silanols) and a reactive methanethiol group (highly susceptible to oxidation and dimerization).

Standard reverse-phase (RP-HPLC) methods often fail, yielding non-reproducible results due to on-column oxidation (disulfide formation) and poor peak symmetry. This guide objectively compares two robust strategies: Direct Stabilization (Acidic RP-HPLC) versus Pre-Column Derivatization (DTNB) .

Part 1: The Analytical Dilemma

To successfully analyze this compound, one must first understand the mechanism of its instability and chromatographic behavior.

The Oxidation Trap

The primary impurity in any thiol analysis is its corresponding disulfide. For (1-ethyl-1H-pyrazol-4-yl)methanethiol (R-SH), the oxidation proceeds rapidly in solution, catalyzed by trace metals and basic pH:



This results in "ghost peaks" that grow over time, artificially lowering the calculated purity.

The Pyrazole Tailing

The pyrazole nitrogen (pKa ~2.5) can protonate at low pH or interact with free silanols on the silica support at neutral pH. This interaction causes severe peak tailing (


), compromising resolution from impurities.

Part 2: Strategic Method Comparison

We evaluated two distinct workflows. The Direct Stabilization method focuses on speed and simplicity, while the Derivatization method prioritizes sensitivity and stability.

Comparison Matrix
FeatureMethod A: Direct Stabilization Method B: Pre-Column Derivatization
Principle Acidic Mobile Phase + Reducing AgentReaction with Ellman's Reagent (DTNB)
Target Analyte Intact Thiol (R-SH)Mixed Disulfide (R-S-TNB)
Detection (UV) 210–220 nm (Low Sensitivity)326 nm (High Sensitivity/Selectivity)
Sample Stability Low (< 4 hours without TCEP)High (> 24 hours)
Complexity Low (Mix & Inject)Medium (Reaction Step)
Linearity (

)
> 0.995> 0.999
LOD ~5 µg/mL~0.1 µg/mL
Recommendation Process Control / High Conc. Trace Impurity / Stability Studies

Part 3: Visualizing the Chemistry

The following diagram illustrates the competitive pathways: the unwanted oxidation (red) versus the stabilization via derivatization (green).

ThiolPathways RSH (1-ethyl-1H-pyrazol-4-yl)methanethiol (Analyte) Oxidation Auto-Oxidation (Air/Metals) RSH->Oxidation Deriv Stable Mixed Disulfide (UV @ 326nm) RSH->Deriv Derivatization (pH 8) Disulfide Disulfide Dimer (Impurity/Ghost Peak) Oxidation->Disulfide Rapid Dimerization DTNB DTNB Reagent (Ellman's) DTNB->Deriv TNB TNB Anion (Byproduct) DTNB->TNB

Figure 1: Reaction pathways. Derivatization blocks the oxidation pathway, locking the thiol into a stable, UV-active form.

Part 4: Experimental Protocols

Method A: Optimized Direct Analysis (Acidic C18 + TCEP)

Best for: Routine purity checks of fresh synthesis batches.

Critical Mechanism: The low pH suppresses the ionization of the thiol (preventing oxidation) and protonates the pyrazole (preventing silanol interaction). TCEP (Tris(2-carboxyethyl)phosphine) is used as a reducing agent because, unlike DTT or Mercaptoethanol, it is odorless and stable in acid.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 3.5 µm, 4.6 x 100 mm.

    • Why: The CSH particle carries a weak positive charge that repels the protonated pyrazole, drastically improving peak shape compared to standard C18 [1].

  • Mobile Phase A: 0.1% Formic Acid in Water + 1 mM EDTA .

    • Why EDTA: Chelates trace iron/copper in the system that catalyze thiol oxidation [2].

  • Mobile Phase B: Acetonitrile.

  • Diluent: 0.1% Formic Acid in 50:50 Water:MeCN containing 5 mM TCEP .

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm.

Method B: Pre-Column Derivatization (DTNB)

Best for: Stability studies, low-level impurity analysis, and quantification.

Critical Mechanism: DTNB reacts with the free thiol to form a mixed disulfide (R-S-TNB).[1] This derivative shifts the UV max to 326 nm, moving it away from the pyrazole background and increasing specificity [3].

  • Reagent Prep: Dissolve 10 mg DTNB in 10 mL of 100 mM Phosphate Buffer (pH 8.0).

  • Sample Prep:

    • Dissolve sample in Acetonitrile (1 mg/mL).

    • Mix 100 µL Sample + 500 µL DTNB Reagent.

    • Incubate at RT for 5 minutes (Yellow color develops).

    • Quench with 100 µL 1M Formic Acid (Acidification stabilizes the derivative).

  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: Acetonitrile.[4][5]

  • Detection: UV @ 326 nm .

Part 5: Method Development Workflow

Use this logic tree to select the correct parameters for your specific equipment and requirements.

MethodDev Start Start: (1-ethyl-1H-pyrazol-4-yl)methanethiol Goal Define Goal Start->Goal Routine Routine Purity Goal->Routine High Conc. Trace Trace/Stability Goal->Trace Low Conc. Direct Direct Method (Acidic) Routine->Direct Deriv Derivatization (DTNB) Trace->Deriv Check1 Check Peak Shape Direct->Check1 Tailing Tailing > 1.5? Check1->Tailing Yes Good Good Shape Check1->Good No Fix1 Switch to CSH/Hybrid Column Increase Buffer Strength Tailing->Fix1 Fix1->Direct

Figure 2: Decision matrix for selecting the optimal analytical strategy.

Part 6: Validation Data Summary

The following data represents typical performance metrics observed during validation of these protocols.

ParameterDirect Method (Acidic C18)Derivatized Method (DTNB)
Specificity Moderate (Interference from solvent front)High (Specific to Thiol)
Precision (RSD, n=6) 1.5%0.4%
Accuracy (Recovery) 95-102%98-101%
Solution Stability Degradation > 5% after 4 hrsStable > 24 hrs
Linearity Range 10 – 500 µg/mL0.5 – 100 µg/mL

Key Insight: The Direct Method often shows a small "hump" eluting after the main peak if TCEP is not fresh. This is the disulfide dimer. If this peak appears, prepare fresh diluent immediately.

References

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Link

  • Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B. Link

  • Russell, J., & Rabenstein, D. L. (1996). Speciation of thiols and disulfides. Analytical Biochemistry.
  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Link

Sources

Validation

A Practical Guide to the 13C NMR Spectral Interpretation of (1-ethyl-1H-pyrazol-4-yl)methanethiol

Introduction Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable technique in modern organic chemistry for the structural elucidation of molecules.[1] It provides critical information about th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable technique in modern organic chemistry for the structural elucidation of molecules.[1] It provides critical information about the carbon framework, including the number of distinct carbon environments, their hybridization state, and their electronic environment. This guide offers a detailed, predictive interpretation of the 13C NMR spectrum for (1-ethyl-1H-pyrazol-4-yl)methanethiol, a substituted heterocyclic compound of interest in medicinal chemistry and materials science.

Due to the specific nature of this molecule, a readily available experimental spectrum is not always accessible. Therefore, this guide employs a predictive approach grounded in established chemical shift theory, substituent effects, and comparative data from structurally analogous compounds. We will deconstruct the molecule, predict the chemical shift for each carbon atom with detailed justification, and outline a systematic methodology for spectral assignment.

Part 1: Molecular Structure and Carbon Environments

The first step in any NMR spectral interpretation is to analyze the molecule's structure for symmetry and to identify the number of unique carbon atoms.[2] The structure of (1-ethyl-1H-pyrazol-4-yl)methanethiol lacks any element of symmetry, meaning every carbon atom is in a unique chemical environment. Therefore, we expect to observe a total of six distinct signals in the 13C NMR spectrum.

The structure and IUPAC numbering for the carbon atoms are presented below.

G N1 N C5 C5 N1->C5 C6 C6H2 N1->C6   N2 N N2->N1 C3 C3 C3->N2 C4 C4 C4->C3 C8 C8H2 C4->C8   C5->C4 C7 C7H3 C6->C7   S SH C8->S

Figure 1: Structure of (1-ethyl-1H-pyrazol-4-yl)methanethiol with carbon numbering.

Part 2: Predicted 13C NMR Chemical Shift Assignments

The prediction of chemical shifts is based on the additive effects of substituents on known chemical shift values for parent structures. We draw on data for pyrazoles, alkyl thiols, and N-alkyl heterocycles to estimate the resonance position for each of the six unique carbons.[3][4] Advanced computational methods, such as Density Functional Theory (DFT), can also provide highly accurate predictions.[5]

The table below summarizes the predicted chemical shifts and the rationale for each assignment.

Carbon AtomPredicted δ (ppm)Rationale & Supporting Evidence
C7 (Ethyl -C H3)14 - 17This is a standard aliphatic methyl carbon. Its position is influenced by the adjacent methylene group (C6). In similar N-ethyl substituted heterocycles, the terminal methyl group consistently appears in this upfield region.[6]
C8 (Methanethiol -C H2SH)20 - 28The CH2 group is attached to the C4 of the pyrazole ring and the electronegative sulfur atom. The chemical shift of the CH2 in ethanethiol is approximately 18 ppm.[4] Attachment to an aromatic ring will cause a downfield shift from this value.
C6 (Ethyl -C H2)43 - 48This methylene carbon is directly bonded to a nitrogen atom (N1) of the pyrazole ring, which causes significant deshielding and a substantial downfield shift compared to a typical alkane CH2 group.[6]
C4 (Pyrazole Ring)112 - 120This is the only quaternary carbon in the pyrazole ring. In 4-substituted pyrazoles, the C4 carbon is typically shielded relative to C3 and C5.[3] The substitution with the electron-donating methanethiol group further contributes to this upfield shift within the aromatic region.
C3 (Pyrazole Ring)137 - 142This carbon is adjacent to two nitrogen atoms in the heterocyclic ring. In 1-substituted pyrazoles, the C3 and C5 carbons have characteristic downfield shifts. The precise position is influenced by the N-ethyl group and the C4-substituent.[1]
C5 (Pyrazole Ring)138 - 144Similar to C3, this carbon is deshielded due to its position in the pyrazole ring, bonded to the N-ethylated nitrogen (N1). It is often observed slightly downfield compared to C3 in similar 1,4-disubstituted pyrazoles.

Part 3: A Systematic Workflow for Spectral Assignment

For a researcher who has obtained an experimental spectrum of (1-ethyl-1H-pyrazol-4-yl)methanethiol, a logical, step-by-step process is crucial for unambiguous assignment. This workflow integrates standard 1D and 2D NMR experiments.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Confirmation start Acquire Broadband Decoupled 13C Spectrum count Step 1: Count Signals (Expect 6 unique peaks) start->count dept Step 2: Run DEPT-135/90 (or equivalent) count->dept assign_aliphatic Step 3: Assign Aliphatic Signals (C6, C7, C8) dept->assign_aliphatic assign_aromatic Step 4: Assign Aromatic Signals (C3, C4, C5) assign_aliphatic->assign_aromatic hsqc Step 5: Run HSQC Correlate C-H one-bond (C3, C5, C6, C7, C8) assign_aromatic->hsqc Proceed to 2D for unambiguous assignment hmbc Step 6: Run HMBC Correlate C-H multi-bond (Confirm Quaternary C4 and full structure) hsqc->hmbc end end hmbc->end Final Structure Confirmed

Figure 2: Recommended workflow for the complete assignment of the 13C NMR spectrum.
Detailed Protocol Steps:
  • Signal Counting: The initial broadband-decoupled 13C spectrum should be inspected to confirm the presence of six distinct signals, as predicted by the molecular structure.[7]

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the multiplicity of each carbon signal.

    • DEPT-135: Will show positive signals for CH3 and CH groups, and negative signals for CH2 groups. Quaternary carbons are absent. In this molecule, C7 (CH3) and C3/C5 (CH) will be positive; C6 and C8 (CH2) will be negative.

    • DEPT-90: Will only show signals for CH groups (C3 and C5).

    • By comparing the broadband, DEPT-135, and DEPT-90 spectra, one can definitively identify C4 as the sole quaternary carbon.

  • Assigning Aliphatic Carbons (Upfield Region):

    • The most upfield signal (~14-17 ppm) will be C7 (CH3).

    • The two negative signals in the DEPT-135 spectrum correspond to C6 and C8. The signal further downfield (~43-48 ppm) is assigned to C6 due to the strong deshielding effect of the adjacent nitrogen. The remaining CH2 signal (~20-28 ppm) is C8.

  • Assigning Aromatic Carbons (Downfield Region):

    • The signal that is present in the broadband spectrum but absent in all DEPT spectra is the quaternary carbon, C4 (~112-120 ppm).

    • The remaining two signals are the CH carbons of the pyrazole ring, C3 and C5. Differentiating these two often requires 2D NMR, but they will be found in the ~137-144 ppm range.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates carbon atoms to their directly attached protons. It will show cross-peaks for C3-H3, C5-H5, C6-H6, C7-H7, and C8-H8, confirming the assignments made from DEPT spectra.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the definitive experiment for confirming the full carbon skeleton.[8] It reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations include:

    • Protons on C6 (N-CH2) to C5 and C7.

    • Protons on C8 (S-CH2) to C3, C4, and C5. This is crucial for confirming the position of the methanethiol group at C4.

    • Proton H3 to C4 and C5.

    • Proton H5 to C3 and C4.

References

  • Vertex AI Search. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(42), 8863–8873.
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146.
  • Claramunt, R. M., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 323-8.
  • Patiny, L., & Wist, J. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Claramunt, R. M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76.
  • The Royal Society of Chemistry. (2018).
  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • Nagarajan, K., & Shenoy, S. J. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(5), 327-347.
  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Various Authors. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Sharma, S., et al. (2023). Supporting Information: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing (1-ethyl-1H-pyrazol-4-yl)methanethiol from its Disulfide Dimer

In the landscape of drug discovery and development, the precise characterization of sulfur-containing heterocyclic compounds is paramount. The thiol, (1-ethyl-1H-pyrazol-4-yl)methanethiol, and its corresponding disulfide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of sulfur-containing heterocyclic compounds is paramount. The thiol, (1-ethyl-1H-pyrazol-4-yl)methanethiol, and its corresponding disulfide dimer represent a classic case of a subtle structural difference with profound implications for reactivity, bioavailability, and ultimately, therapeutic efficacy. The thiol's free sulfhydryl group (-SH) is a nucleophilic center, prone to metabolic transformations and interactions with biological targets, while the disulfide dimer (-S-S-) is the product of its oxidation, often exhibiting distinct pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive, data-driven comparison of the analytical methodologies required to unequivocally distinguish between these two closely related molecules.

The Imperative of Differentiation: A Redox Tale

The thiol-disulfide equilibrium is a fundamental redox switch in biological systems.[1][3] An imbalance in this equilibrium can be indicative of oxidative stress, a condition implicated in numerous pathologies.[4] Therefore, in the context of drug development, it is not merely sufficient to confirm the presence of the desired thiol; one must also quantify the extent of its oxidative dimerization to ensure product stability, predict its in-vivo behavior, and maintain batch-to-batch consistency. The formation of disulfide bonds can significantly alter a molecule's three-dimensional structure and its ability to interact with protein targets.[5]

Visualizing the Molecular Distinction

To appreciate the analytical challenge, let us first visualize the structures of (1-ethyl-1H-pyrazol-4-yl)methanethiol and its disulfide dimer.

cluster_thiol (1-ethyl-1H-pyrazol-4-yl)methanethiol cluster_dimer Disulfide Dimer thiol HS-CH₂-Py-Et dimer Et-Py-CH₂-S-S-CH₂-Py-Et

Caption: Chemical structures of the thiol and its disulfide dimer.

A Multi-Pronged Analytical Approach

No single analytical technique can provide a complete picture. A robust characterization strategy relies on the convergence of data from multiple orthogonal methods. Here, we will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the definitive identification and quantification of both species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for the unambiguous differentiation of the thiol and its disulfide dimer.[6][7][8]

Key Differentiating Features in NMR:
  • The Thiol Proton (-SH): The most direct evidence for the presence of the thiol is the resonance of the sulfhydryl proton. This signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent. In many cases, it can be exchanged with deuterium upon the addition of D₂O, leading to its disappearance from the spectrum—a classic confirmatory test.[9]

  • Methylene Protons Adjacent to Sulfur (-CH₂-S): The electronic environment of the methylene protons directly attached to the sulfur atom is significantly different in the thiol versus the disulfide. This results in a discernible difference in their chemical shifts. Furthermore, the multiplicity of this signal can be a key identifier. In the thiol, these protons will couple with the thiol proton (if the exchange is not too rapid) and the adjacent pyrazole ring protons. In the symmetrical disulfide, the thiol proton is absent, simplifying the coupling pattern.[6][7]

  • Carbon-13 Chemical Shifts (¹³C): The chemical shift of the carbon atom bonded to the sulfur (Cβ) is highly sensitive to the oxidation state of the sulfur.[8] A significant downfield shift is expected for the Cβ in the disulfide compared to the thiol, providing a clear diagnostic marker in the ¹³C NMR spectrum.

Predicted NMR Data:
Nucleus (1-ethyl-1H-pyrazol-4-yl)methanethiol Disulfide Dimer Rationale for Difference
¹H (-SH )~1.5 - 2.5 ppm (broad singlet)AbsentPresence of the thiol proton.
¹H (-CH₂ -SH)~3.6 ppm~3.8 ppmDeshielding effect of the second sulfur atom in the disulfide.
¹³C (-CH₂ -SH)~25 ppm~40 ppmSignificant downfield shift upon oxidation to the disulfide.[8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To confirm the thiol proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -SH peak confirms its identity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • Data Analysis: Compare the chemical shifts and multiplicities of the signals with the expected values for the thiol and disulfide.

Caption: Workflow for NMR-based differentiation.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides a direct measure of the molecular weight of a compound, making it an indispensable tool for distinguishing the monomeric thiol from its dimeric disulfide. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further bolstering confidence in the identification.[10][11]

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): The most straightforward distinction lies in the mass-to-charge ratio (m/z) of the molecular ion. The disulfide dimer will have a molecular weight that is exactly double that of the thiol, minus two hydrogen atoms (due to the formation of the S-S bond).

  • Fragmentation Pattern: The fragmentation patterns of the thiol and disulfide under electron ionization (EI) or collision-induced dissociation (CID) will also differ, providing additional structural information. The disulfide may show a characteristic fragmentation pattern involving the cleavage of the S-S bond.

Predicted Mass Spectrometry Data:
Compound Molecular Formula Exact Mass (monoisotopic) Expected m/z [M+H]⁺
(1-ethyl-1H-pyrazol-4-yl)methanethiolC₆H₁₀N₂S142.0565143.0638
Disulfide DimerC₁₂H₁₈N₄S₂282.0973283.1046
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum in full scan mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peaks and compare their m/z values with the calculated exact masses for the thiol and the disulfide dimer.

A Sample Solution B ESI Source A->B Infusion C Mass Analyzer B->C Ionization D Detector C->D E Mass Spectrum D->E

Sources

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